2-Bromo-4-(2,6-dibromophenoxy)phenol
Description
Properties
Molecular Formula |
C₁₂H₇Br₃O₂ |
|---|---|
Molecular Weight |
422.89 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 2-Bromo-4-(2,6-dibromophenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-4-(2,6-dibromophenoxy)phenol is a polybrominated diphenyl ether (PBDE). Compounds within this class are of significant interest due to their presence in marine natural products and their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide presents a proposed, robust two-step synthetic pathway for this compound, designed for researchers in medicinal chemistry and drug development. As a direct, established synthesis is not prominently available in scientific literature, this protocol is based on well-established and reliable organic chemistry reactions, namely the Ullmann condensation for diaryl ether formation and selective electrophilic bromination of phenols.
Proposed Synthetic Pathway Overview
The synthesis is designed in two primary stages to ensure high selectivity and yield. The first stage involves the construction of the core diphenyl ether structure, followed by a selective bromination in the second stage to yield the final product.
Stage 1: Synthesis of the intermediate, 4-(2,6-dibromophenoxy)phenol, via a copper-catalyzed Ullmann condensation followed by deprotection. Stage 2: Selective ortho-bromination of the intermediate phenol to yield the target compound, this compound.
Data Presentation
The following tables summarize the necessary reagents and the expected physicochemical properties of the key compounds in the proposed synthesis.
Table 1: Reagents for Proposed Synthesis
| Compound Name | Molecular Formula | Role | Step Used |
| 4-Benzyloxyphenol | C₁₃H₁₂O₂ | Starting Material | 1 |
| 1-Iodo-2,6-dibromobenzene | C₆H₃Br₂I | Starting Material | 1 |
| Copper(I) Iodide (CuI) | CuI | Catalyst | 1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Base | 1 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Solvent | 1 |
| Palladium on Carbon (10% Pd/C) | Pd/C | Catalyst | 1 |
| Hydrogen Gas (H₂) | H₂ | Reducing Agent | 1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating Agent | 2 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | Solvent | 2 |
Table 2: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State | Expected Yield (%) |
| 4-(2,6-dibromophenoxy)benzyloxybenzene | C₁₉H₁₄Br₂O₂ | 434.12 | Solid | 70-85 |
| 4-(2,6-dibromophenoxy)phenol | C₁₂H₈Br₂O₂ | 344.00 | Solid | >95 |
| This compound | C₁₂H₇Br₃O₂ | 422.90 | Solid | 80-90 |
Experimental Protocols
Stage 1: Synthesis of 4-(2,6-dibromophenoxy)phenol
This stage involves an Ullmann condensation to form a protected diaryl ether, followed by the removal of the protecting group.
1A: Ullmann Condensation
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-benzyloxyphenol (1.0 eq.), 1-iodo-2,6-dibromobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The Ullmann condensation is typically conducted at elevated temperatures.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 4-(2,6-dibromophenoxy)benzyloxybenzene, by column chromatography on silica gel.
1B: Benzyl Group Deprotection
-
Dissolve the purified 4-(2,6-dibromophenoxy)benzyloxybenzene (1.0 eq.) in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Add 10% palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (H₂) to 1-3 atm.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the pure intermediate, 4-(2,6-dibromophenoxy)phenol. This product is typically of high purity and may not require further purification.
Stage 2: Synthesis of this compound
This final step is a selective electrophilic bromination of the activated phenol ring.
-
Dissolve the intermediate 4-(2,6-dibromophenoxy)phenol (1.0 eq.) in a dry, chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath to control the reaction's exothermicity and enhance selectivity.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the stirred solution. The use of NBS allows for controlled mono-bromination of activated phenols.[5]
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is expected to be complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Mandatory Visualization
The following diagrams illustrate the proposed synthetic workflow and the logical progression of the chemical transformations.
Caption: Experimental workflow for the proposed synthesis.
Caption: Logical relationship of key reaction steps.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-(2,6-dibromophenoxy)phenol and Its Isomers
Disclaimer: The chemical name "2-Bromo-4-(2,6-dibromophenoxy)phenol" is ambiguous. This guide focuses on the well-documented isomer 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol (CAS: 1619982-49-8) due to the availability of data. Information on other related isomers is also provided for comparative purposes.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol, a member of the polybrominated diphenyl ether (PBDE) class of compounds. These compounds are of significant interest to researchers in environmental science, toxicology, and drug discovery due to their prevalence as environmental contaminants and their potential as bioactive molecules.
Chemical Identification and Physicochemical Properties
Polybrominated diphenyl ethers are a class of organobromine compounds characterized by a diphenyl ether core with multiple bromine substituents. The specific properties of each congener depend on the number and position of the bromine atoms.
Table 1: Chemical Identifiers for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol and its Isomers
| Property | 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol | 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol | 2,5-Dibromo-4-(2,4-dibromophenoxy)phenol |
| IUPAC Name | 2,6-dibromo-4-(2,4-dibromophenoxy)phenol[1] | 2,4-dibromo-6-(2,4-dibromophenoxy)phenol[2] | 2,5-dibromo-4-(2,4-dibromophenoxy)phenol[3] |
| Synonyms | para-OH-BDE, starbld0034923[1] | 2'-OH-BDE68, 2OH-BDE68[2] | 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether[3] |
| CAS Number | 1619982-49-8[1] | 80246-25-9[2] | 602326-23-8[3] |
| Molecular Formula | C₁₂H₆Br₄O₂[1] | C₁₂H₆Br₄O₂[2] | C₁₂H₆Br₄O₂[3] |
| Molecular Weight | 501.79 g/mol [1] | 501.79 g/mol [2] | 501.79 g/mol [3] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2)Br)O)Br[1] | C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)O | C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)Br)O)Br[3] |
| InChI Key | XPEXQXQNICTMKI-UHFFFAOYSA-N[1] | QEPYTQFGTBSZQY-UHFFFAOYSA-N | CVHUMHHGNPIBPR-UHFFFAOYSA-N[3] |
Table 2: Computed Physicochemical Properties of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol
| Property | Value | Source |
| XLogP3-AA | 5.9 | --INVALID-LINK--[1][4] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1][4] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1][4] |
| Rotatable Bond Count | 2 | --INVALID-LINK--[1][4] |
| Exact Mass | 501.70603 Da | --INVALID-LINK--[1][4] |
| Monoisotopic Mass | 497.71013 Da | --INVALID-LINK--[1][4] |
| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK--[1][4] |
| Heavy Atom Count | 18 | --INVALID-LINK--[1][4] |
Spectral Data
The structural elucidation of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol relies on various spectroscopic techniques.
Mass Spectrometry: LC-MS data for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol indicates a precursor ion of [M-H]⁻ at m/z 500.7 in negative ionization mode. The fragmentation pattern shows major peaks at m/z 265.842255 (100%), 267.839935 (61.53%), and 263.843048 (12.37%).[1][4]
Experimental Protocols
3.1. Synthesis of Polybrominated Diphenyl Ethers via Ullmann Condensation
A general and effective method for the synthesis of polybrominated diphenyl ethers is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide.[7][8] For the synthesis of highly brominated congeners, an improved method utilizes symmetrical brominated diphenyliodonium salts.[9]
General Protocol:
-
Preparation of Reactants: A bromophenol and a symmetrical brominated diphenyliodonium salt are used as the building blocks.
-
Reaction Setup: The bromophenol, diphenyliodonium salt, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., cesium carbonate) are combined in a suitable solvent such as dimethylformamide (DMF).[7]
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically around 120-130 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure polybrominated diphenyl ether.
Caption: General workflow for the synthesis of polybrominated diphenyl ethers.
3.2. Analytical Methods for PBDEs
The analysis of PBDEs in various matrices typically involves extraction, cleanup, and instrumental analysis.
3.2.1. Sample Preparation
-
Extraction: Solid samples like soil or sediment are often extracted using Soxhlet extraction with organic solvents such as toluene or hexane/dichloromethane mixtures.[10][11] For biological samples like serum, liquid-liquid extraction or solid-phase extraction (SPE) can be employed.[12]
-
Cleanup: The crude extracts are purified to remove interfering substances. This is commonly achieved using column chromatography with adsorbents like silica gel, alumina, or Florisil.[13]
3.2.2. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the separation and quantification of PBDE congeners. A capillary column is used for separation, followed by detection with a mass spectrometer, often in electron capture negative ionization (ECNI) mode for enhanced sensitivity for compounds with four or more bromine atoms.[13]
3.3. Cytotoxicity and Apoptosis Assays
The biological activity of bromophenols is often assessed through in vitro cytotoxicity and apoptosis assays.
3.3.1. MTT Assay for Cell Viability This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
After a desired incubation period (e.g., 24-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.[14]
-
The absorbance of the resulting solution is measured using a microplate reader, which is proportional to the number of viable cells.[14][15]
3.3.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cells are treated with the test compound for a specific duration.
-
The cells are then harvested and washed with a binding buffer.
-
The cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of cell death.
Caption: Workflow for in vitro cytotoxicity and apoptosis assays.
Biological Activity and Signaling Pathways
Several studies have indicated that bromophenols and their derivatives possess significant biological activities, including anticancer properties. They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][16]
The induction of apoptosis by certain bromophenol derivatives is often mediated by the generation of reactive oxygen species (ROS). This increase in ROS can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately leading to programmed cell death.[1][16]
Key Events in Bromophenol-Induced Apoptosis:
-
ROS Generation: The compound induces an increase in intracellular ROS levels.[1]
-
Mitochondrial Dysfunction: The elevated ROS leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytoplasm.[16]
-
Caspase Activation: Cytochrome c release activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[17]
-
Apoptotic Body Formation: Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][16]
-
Modulation of Signaling Pathways: The process is often regulated by the deactivation of pro-survival pathways like PI3K/Akt and the activation of stress-related pathways such as p38 and ERK in the MAPK signaling cascade.[1][16]
Caption: Proposed signaling pathway for bromophenol-induced apoptosis.
References
- 1. BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol | C12H6Br4O2 | CID 74281451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. maksons.co.in [maksons.co.in]
- 6. 2,6-Dibromophenol, 99% | Fisher Scientific [fishersci.ca]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. academic.oup.com [academic.oup.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. abbexa.com [abbexa.com]
- 15. broadpharm.com [broadpharm.com]
- 16. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Polybrominated Diphenyl Ethers: A Technical Guide to 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a specific polybrominated diphenyl ether (PBDE), a class of compounds of significant interest due to their prevalence as environmental contaminants and their potential as bioactive molecules. While the initial query focused on "2-Bromo-4-(2,6-dibromophenoxy)phenol," literature and database searches indicate that a more extensively documented and structurally related compound is 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol . This document will center on this compound, offering a comprehensive resource on its chemical identity, properties, synthesis, and biological significance.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the primary compound of interest is 2,6-dibromo-4-(2,4-dibromophenoxy)phenol [1].
Structure:
Synonyms:
Physicochemical and Spectral Data
A summary of the key quantitative data for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆Br₄O₂ | PubChem[1] |
| Molecular Weight | 501.79 g/mol | PubChem[1] |
| Exact Mass | 501.70603 Da | PubChem[1] |
| Monoisotopic Mass | 497.71013 Da | PubChem[1] |
| XLogP3-AA | 5.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
Mass Spectrometry Data (LC-MS):
-
Precursor Type: [M-H]⁻
-
Mass: 500.7
-
Instrument: qTof
-
Ionization Mode: Negative
-
Major Fragments (m/z) and Relative Abundance: 265.842255 (100), 267.839935 (61.53), 263.843048 (12.37), 266.845123 (6.76), 268.845642 (3.22)[1]
Experimental Protocols: Synthesis of Polybrominated Diphenyl Ethers
The synthesis of polybrominated diphenyl ethers, including hydroxylated congeners, can be achieved through several established methods. A common and effective approach is the Ullmann condensation, which involves the coupling of a phenol with a brominated aromatic compound in the presence of a copper catalyst. Another prevalent method is the coupling of a diphenyliodonium salt with a bromophenolate[2].
Below is a representative, generalized protocol for the synthesis of a hydroxylated polybrominated diphenyl ether, adapted from methodologies described in the literature for related compounds.
Objective: To synthesize a hydroxylated polybrominated diphenyl ether via the coupling of a brominated phenol with a diaryliodonium salt.
Materials:
-
A brominated phenol (e.g., 2,4-dibromophenol)
-
A diaryliodonium salt with the desired bromine substitution pattern
-
Copper(I) iodide (CuI)
-
A suitable solvent (e.g., pyridine, dimethylformamide)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane, ethyl acetate mixtures)
Procedure:
-
Preparation of the Phenolate: In a round-bottom flask, dissolve the brominated phenol in the chosen solvent. Add an equimolar amount of sodium hydroxide to generate the corresponding phenolate. Stir the mixture at room temperature until the phenol is fully deprotonated.
-
Coupling Reaction: To the solution of the phenolate, add the diaryliodonium salt and a catalytic amount of copper(I) iodide.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific reactants and solvent, typically ranging from 80 to 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to neutralize any remaining base.
-
Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system to isolate the desired hydroxylated polybrominated diphenyl ether.
-
Characterization: Characterize the purified product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity and Signaling Pathways
Polybrominated diphenyl ethers are recognized for their diverse biological activities, which are largely dependent on their specific congener structure, including the number and position of bromine atoms and the presence of hydroxyl groups. Some hydroxylated PBDEs have been shown to exhibit anticancer properties by inducing apoptosis in cancer cell lines[3].
One of the key signaling pathways implicated in the toxicological effects of some PBDEs is the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1[4].
Aryl Hydrocarbon Receptor (AhR) Activation Pathway:
The following diagram illustrates the general mechanism of AhR activation by a PBDE ligand.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by a PBDE Ligand.
This guide provides a foundational understanding of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation into the properties and applications of this and related polybrominated diphenyl ethers.
References
- 1. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol | C12H6Br4O2 | CID 74281451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol
CAS Number: 1619982-49-8
Abstract
This technical guide provides a comprehensive overview of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol, a polybrominated diphenyl ether (PBDE) of significant interest due to its notable biological activities. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and environmental science. It consolidates key data on the compound's physicochemical properties, spectroscopic characteristics, and potent antibacterial effects. Detailed experimental protocols for its isolation from natural sources and a proposed synthetic pathway are presented. Furthermore, this guide visualizes potential mechanisms of action, including its role in inducing oxidative stress and apoptosis, through detailed signaling pathway diagrams.
Introduction
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds found both as synthetic flame retardants and as natural products in marine environments. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is a hydroxylated PBDE that has been isolated from marine sponges, notably of the Dysidea genus. These compounds have garnered significant attention for their potent biological activities, including antibacterial, antifungal, and cytotoxic effects. This guide focuses on the specific isomer with the CAS number 1619982-49-8, providing a detailed repository of its known scientific data to facilitate further research and development.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol[1].
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1619982-49-8 |
| Molecular Formula | C₁₂H₆Br₄O₂ |
| Molecular Weight | 501.79 g/mol |
| IUPAC Name | 2,6-dibromo-4-(2,4-dibromophenoxy)phenol |
| Synonyms | para-OH-BDE |
Table 2: Computed Properties
| Property | Value |
| XLogP3 | 5.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 501.70603 |
| Monoisotopic Mass | 497.71013 |
| Topological Polar Surface Area | 29.5 Ų |
| Heavy Atom Count | 18 |
Table 3: Spectroscopic Data
| Spectroscopic Method | Observed Peaks/Signals |
| UV-Vis (MeOH) | λmax at 340 nm |
| IR (KBr) | 3492.8 (phenolic O-H), 3084.0 (aromatic C-H), 1591.5 (aromatic C=C), 1463.9 (C-H bend), 1147.6, 1039.6 (C-O), 918.1, 869.8, 719.4 cm⁻¹ (C-Br) |
| ¹H-NMR (300 MHz, CDCl₃) | δ 7.55 (d, J=2.4 Hz, 1H), 7.25 (d, J=2.1 Hz, 2H), 7.18 (dd, J=8.7, 2.4 Hz, 1H), 6.75 (d, J=8.7 Hz, 1H) |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 150.9, 148.0, 144.9, 133.5, 129.0, 126.2, 124.8, 121.9, 119.8, 118.6, 115.2, 114.9 |
| Mass Spectrometry (ESI-) | m/z 500.7023 [M-H]⁻ |
Biological Activity: Antibacterial Properties
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol exhibits potent and broad-spectrum in-vitro antibacterial activity. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
Table 4: Minimum Inhibitory Concentration (MIC) of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.117 - 0.5 |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.117 - 0.25 |
| Enterococcus faecalis (VRE) | Gram-positive | 0.25 - 1.0 |
| Enterococcus faecium (VRE) | Gram-positive | 0.25 - 1.0 |
| Bacillus subtilis | Gram-positive | 0.125 |
| Escherichia coli | Gram-negative | 0.5 - 2.0 |
| Pseudomonas aeruginosa | Gram-negative | 1.0 - 2.0 |
| Salmonella typhi | Gram-negative | 1.0 |
Experimental Protocols
Isolation from Dysidea granulosa
The following protocol is adapted from the methodology described for the isolation of this compound from the marine sponge Dysidea granulosa.
1. Collection and Extraction:
-
Collect the sponge material by scuba diving and freeze immediately.
-
Lyophilize the frozen sample to obtain dried material.
-
Successively extract the dried sponge with ethyl acetate and methanol (3x with each solvent).
-
Combine the extracts and concentrate under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing the target compound.
-
Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column and a mobile phase of methanol and water to yield pure 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol.
Proposed Synthetic Protocol: Ullmann Condensation
Reaction Scheme:
2,4-Dibromophenol + 1,3-dibromo-5-methoxybenzene → 2,6-Dibromo-4-(2,4-dibromophenoxy)anisole → 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol
Step 1: Ullmann Condensation
-
In a reaction vessel, combine 2,4-dibromophenol, 1,3-dibromo-5-methoxybenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., Cs₂CO₃) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,6-Dibromo-4-(2,4-dibromophenoxy)anisole.
Step 2: Demethylation
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane.
-
Add a demethylating agent, such as boron tribromide (BBr₃), at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water or methanol.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol are still under investigation. However, based on studies of related polybrominated diphenyl ethers, several potential pathways can be proposed.
Proposed Antibacterial Mechanism
Many phenolic compounds exert their antimicrobial effects by disrupting the bacterial cell membrane and generating oxidative stress.
References
The Potent Biological Activities of Bromophenols from Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine algae are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, bromophenols stand out as a class of compounds with significant therapeutic potential. Characterized by a phenolic structure substituted with one or more bromine atoms, these molecules are synthesized by various species of red, brown, and green algae.[1][2][3] Over the past few decades, extensive research has revealed that bromophenols possess a wide array of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[1][2][4] This technical guide provides an in-depth overview of the biological activities of bromophenols derived from marine algae, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The information is presented to support further research and development of these promising natural products as novel therapeutic agents.
Antioxidant Activity
Bromophenols are potent antioxidants capable of scavenging free radicals, which are implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2][5] Their antioxidant capacity is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[6] The degree and position of bromination on the phenolic scaffold also influence the antioxidant activity.[7][8]
Quantitative Antioxidant Data
The antioxidant activity of bromophenols is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The tables below summarize the quantitative data for various bromophenols.
| Bromophenol Compound | Marine Algal Source | Assay | IC50 Value (µM) | Reference |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) | Symphyocladia latiuscula | DPPH | - | [9] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Rhodomela confervoides | DPPH | - | [9] |
| Nitrogen-containing BPs (3.9–3.13) | Rhodomela confervoides | DPPH | 5.22 - 23.60 | [1] |
| Nitrogen-containing BP (3.14) | Symphyocladia latiuscula | DPPH | 14.5 (µg/mL) | [1] |
| Nitrogen-containing BP (3.15) | Symphyocladia latiuscula | DPPH | 20.5 (µg/mL) | [1] |
| Bromophenol Compound | Marine Algal Source | Assay | TEAC Value (mM) | Reference |
| Nitrogen-containing BPs (3.9–3.13) | Rhodomela confervoides | ABTS | 3.11 - 3.58 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for determining the antioxidant activity of bromophenols using the DPPH assay.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. The solution should be kept in the dark to prevent degradation.[10]
-
Sample Preparation: Bromophenol extracts or isolated compounds are dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.[10]
-
Reaction Mixture: A specific volume of each sample dilution is mixed with the DPPH working solution. A control is prepared with the solvent instead of the sample.[10]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.[10][11]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.[11]
Antimicrobial Activity
Several bromophenols from marine algae have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][12] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Quantitative Antimicrobial Data
The antimicrobial efficacy of bromophenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Bromophenol Compound | Marine Algal Source | Target Microorganism | MIC (µg/mL) | Reference |
| Compounds 4.1–4.4 | Symphyocladia latiuscula | Candida albicans | 10 - 37.5 | [1] |
| Compound 5 (bis(2,3-dibromo-4,5-dihydroxybenzyl) ether) | Rhodomela confervoides | Various bacteria | < 70 | [13] |
| Synthetic BP 4.6 | - | Staphylococcus epidermidis | 0.556 (µM) | [1] |
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane (4) | Odonthalia corymbifera | Candida albicans | - | [12] |
| Aspergillus fumigatus | - | [12] | ||
| Trichophyton rubrum | - | [12] | ||
| Trichophyton mentagrophytes | - | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the MIC of bromophenols against bacteria.
Procedure:
-
Sample Preparation: A stock solution of the bromophenol is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the bromophenol at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity
A significant body of research has highlighted the anticancer potential of bromophenols from marine algae. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[2][11] The mechanisms underlying their anticancer effects are multifaceted and often involve the modulation of key signaling pathways.
Quantitative Anticancer Data
The cytotoxic effects of bromophenols on cancer cells are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Bromophenol Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 1.2 | Bel7402 (human hepatoma) | 8.7 (µg/mL) | [11] |
| Compound 2.11 | DLD-1 (colon cancer) | 1.32 - 14.6 | [3] |
| HCT-116 (colon cancer) | 1.32 - 14.6 | [3] | |
| Compound 2.12 | DLD-1 (colon cancer) | 1.32 - 14.6 | [3] |
| HCT-116 (colon cancer) | 1.32 - 14.6 | [3] | |
| Compound 2.13 | DLD-1 (colon cancer) | 1.32 - 14.6 | [3] |
| HCT-116 (colon cancer) | 1.32 - 14.6 | [3] | |
| Synthetic BP 2.14 | DLD-1 (colon cancer) | 1.72 | [3] |
| HCT-116 (colon cancer) | 0.08 | [3] | |
| BP 1.10 | A549 (lung cancer) | - | [10] |
| BP 1.11 | A549 (lung cancer) | - | [10] |
| BP 1.12 | SK-OV-3 (ovarian cancer) | - | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for assessing the cytotoxicity of bromophenols against cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[14]
-
Compound Treatment: The cells are treated with various concentrations of the bromophenol compound. A vehicle control (solvent only) is also included.[14]
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[14]
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[15]
-
Calculation: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.[16]
Signaling Pathways in Anticancer Activity
Bromophenols exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: Some bromophenols have been shown to deactivate the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.[10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
MAPK Pathway: Conversely, some bromophenols can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which can, under certain cellular contexts, lead to the induction of apoptosis.[11]
Anti-diabetic Activity
Marine algae have a history of use in traditional medicine for managing diabetes.[1] Modern research has identified bromophenols as key contributors to these anti-diabetic effects. They primarily act by inhibiting enzymes involved in carbohydrate metabolism and insulin signaling.[2][17]
Quantitative Anti-diabetic Data
The anti-diabetic potential of bromophenols is often assessed by their ability to inhibit enzymes such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).
| Bromophenol Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Compound 2.8 | PTP1B | - | [1] |
| α-glucosidase | 0.098 | [1] | |
| Compound 2.9 | PTP1B | 1.7 | [2] |
| Compounds 4.1-4.4 | PTP1B | 0.84 - 2.4 | [2] |
| Compounds 2.15–2.22 | Aldose Reductase | 0.129 - 1.30 | [1] |
| α-glucosidase | 0.01172 - 0.02005 | [1] | |
| α-amylase | 0.00384 - 0.01037 | [1] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines the procedure for measuring the α-glucosidase inhibitory activity of bromophenols.
Procedure:
-
Reagent Preparation: Prepare α-glucosidase solution and p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate in a suitable buffer (e.g., phosphate buffer, pH 6.8).[8]
-
Pre-incubation: The bromophenol sample is pre-incubated with the α-glucosidase enzyme solution.[8]
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.[8]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped by adding a solution such as sodium carbonate.[8]
-
Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.[8]
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.[8]
Experimental Protocol: PTP1B Inhibition Assay
This protocol describes the method for assessing the PTP1B inhibitory activity of bromophenols.
Procedure:
-
Reagent Preparation: Prepare PTP1B enzyme, p-nitrophenyl phosphate (pNPP) substrate, and bromophenol samples in an appropriate buffer.
-
Pre-incubation: The PTP1B enzyme is pre-incubated with the bromophenol sample.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Absorbance Measurement: The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm.
-
Calculation: The percentage of PTP1B inhibition is calculated, and the IC50 value is determined.[18]
Other Biological Activities
In addition to the activities detailed above, bromophenols from marine algae have been reported to possess other valuable biological properties, including anti-inflammatory and neuroprotective effects. For instance, some bromophenols can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, thereby conferring cytoprotective effects against oxidative stress.[11] Further research into these areas is warranted to fully elucidate the therapeutic potential of this diverse class of marine natural products.
Conclusion
Bromophenols isolated from marine algae represent a rich and diverse source of bioactive compounds with significant potential for the development of new drugs. Their well-documented antioxidant, antimicrobial, anticancer, and anti-diabetic activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The continued exploration of these marine-derived compounds is crucial for unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. youtube.com [youtube.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. pubcompare.ai [pubcompare.ai]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Documents download module [ec.europa.eu]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
Unveiling 2-Bromo-4-(2,6-dibromophenoxy)phenol: A Technical Guide to its Synthesis, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive approach to the synthesis, isolation, and characterization of the novel brominated diphenyl ether, 2-Bromo-4-(2,6-dibromophenoxy)phenol. While not yet identified as a naturally occurring compound, its structural similarity to bioactive marine-derived bromophenols and polybrominated diphenyl ethers (PBDEs) suggests potential applications in drug discovery and materials science. This document provides detailed, inferred experimental protocols for its synthesis via Ullmann condensation, a robust purification strategy employing column chromatography, and a summary of expected analytical data for its structural elucidation. The methodologies are compiled from established procedures for analogous compounds, offering a predictive framework for researchers venturing into the synthesis of novel polyhalogenated aromatic compounds.
Introduction: The Emergence of a Novel Brominated Phenol
Bromophenols are a diverse class of marine natural products renowned for their wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] Many of these compounds are isolated from marine algae and sponges.[2][3] Structurally related polybrominated diphenyl ethers (PBDEs) have been extensively studied due to their use as flame retardants and their environmental persistence.[4][5] The synthesis of novel, hybrid structures incorporating features of both bromophenols and PBDEs, such as this compound, presents an intriguing avenue for the development of new therapeutic agents and specialized chemical intermediates.
This guide provides a hypothetical discovery and isolation pathway for this compound, treating it as a novel synthetic compound. The described methodologies are based on well-established synthetic and purification techniques for structurally related molecules.
Hypothetical Synthesis Pathway: Ullmann Condensation
The most logical and established method for the synthesis of diaryl ethers is the Ullmann condensation reaction.[6][7] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[8] For the synthesis of this compound, the proposed pathway involves the reaction of 2,6-dibromophenol with 2,4-dibromophenol in the presence of a copper catalyst and a base.
Logical Flow of Synthesis
Caption: Proposed synthesis of this compound via Ullmann Condensation.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dibromophenol (1.0 eq), 2,4-dibromophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Isolation and Purification
The crude product from the synthesis will likely contain unreacted starting materials, byproducts, and the desired this compound. A multi-step purification process is necessary to isolate the target compound with high purity.
Workflow for Purification
Caption: General workflow for the isolation and purification of the target compound.
Detailed Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Final Purity Assessment: Assess the purity of the isolated compound using Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Structural Characterization and Data Presentation
The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[10][11]
Table 1: Predicted Physicochemical and Spectroscopic Data
| Parameter | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₇Br₃O₂ |
| Molecular Weight | 446.90 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.8-7.8 ppm (aromatic protons) |
| δ 5.0-6.0 ppm (phenolic OH) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 110-160 ppm (aromatic carbons) |
| Mass Spectrometry (EI) | M⁺ peak at m/z 446 (with characteristic isotopic pattern for 3 Br atoms) |
| Fragmentation pattern showing loss of Br atoms | |
| Infrared (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1580, 1470 (C=C aromatic stretch), ~1240 (C-O ether stretch) |
Potential Signaling Pathways and Biological Relevance
While the specific biological activity of this compound is unknown, related bromophenols have been shown to exhibit a range of activities, including antioxidant and enzyme inhibition.[1] A hypothetical mechanism of action could involve the modulation of cellular signaling pathways related to oxidative stress or inflammation.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical activation of the Nrf2 antioxidant pathway by the title compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis, isolation, and characterization of the novel compound this compound. By leveraging established methodologies for structurally similar bromophenols and polybrominated diphenyl ethers, this document serves as a valuable resource for researchers aiming to synthesize and evaluate new halogenated aromatic compounds. The detailed protocols and expected analytical data provide a solid foundation for the practical realization and future investigation of this and other novel brominated phenols in the fields of medicinal chemistry and materials science. Further studies are warranted to explore its potential biological activities and applications.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Diphenyl Ether From Phenol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. accustandard.com [accustandard.com]
- 11. Complexity of Naturally Produced Polybrominated Diphenyl Ethers Revealed via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Bromo-4-(2,6-dibromophenoxy)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Bromo-4-(2,6-dibromophenoxy)phenol. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide leverages data from a closely related isomer, 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol, and established analytical protocols for hydroxylated polybrominated diphenyl ethers (OH-PBDEs). This information serves as a valuable reference for researchers involved in the synthesis, characterization, and analysis of this class of compounds.
Introduction to this compound
This compound belongs to the class of polybrominated diphenyl ethers (PBDEs), which are commonly used as flame retardants. The hydroxylated forms of these compounds (OH-PBDEs) are of significant interest due to their potential environmental persistence and biological activity. Accurate spectroscopic characterization is crucial for the unambiguous identification and quantification of these molecules in various matrices. This guide focuses on the two primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to be dominated by the isotopic pattern characteristic of molecules containing four bromine atoms. The molecular ion peak ([M]⁺) would exhibit a complex cluster due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Reference LC-MS Data for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol: [1]
| Parameter | Value |
| Molecular Formula | C₁₂H₆Br₄O₂ |
| Molecular Weight | 501.79 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion | [M-H]⁻ at m/z 500.7 |
| MS/MS Fragments (m/z) | 265.84, 267.84, 263.84, 266.85, 268.85 |
Table 1: LC-MS data for the isomer 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol. The fragmentation pattern likely corresponds to cleavage of the ether bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its chemical structure. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the two phenyl rings.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Several distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The splitting patterns (e.g., doublets, triplets, doublets of doublets) and coupling constants (J-values) would be crucial for assigning the protons to their specific positions on the rings.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: A set of signals in the aromatic region (typically δ 110-160 ppm). Carbons bonded to bromine would be expected at higher field compared to those bonded to hydrogen or oxygen. The ether linkage would also influence the chemical shifts of the attached carbons.
-
Quaternary Carbons: Signals for the carbon atoms with no attached protons, including those bonded to bromine, oxygen, and the other phenyl ring.
Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining NMR and MS data for compounds in the class of hydroxylated PBDEs. These can be adapted for the specific analysis of this compound.
Mass Spectrometry (GC-MS or LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: A high-resolution mass spectrometer coupled with either a gas chromatograph (GC) or a liquid chromatograph (LC).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile for LC-MS; dichloromethane, hexane for GC-MS).
-
For GC-MS analysis of hydroxylated compounds, derivatization (e.g., methylation or silylation) of the hydroxyl group may be necessary to improve volatility and thermal stability.
-
-
Chromatographic Separation (if applicable):
-
LC-MS: Utilize a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) or base to improve ionization.
-
GC-MS: Employ a capillary column suitable for separating semi-volatile organic compounds. A temperature program is used to elute the analytes.
-
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is standard for GC-MS.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Acquire data in full scan mode to obtain the full mass spectrum and in tandem MS (MS/MS) mode to study the fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of the analyte.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Proton decoupling is typically used to simplify the spectrum.
-
2D NMR (optional but recommended): Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.
-
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the general workflows for the spectroscopic analysis of this compound.
References
The Pharmacology of Polybrominated Diphenyl Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants that were widely used as flame retardants in a variety of consumer and industrial products.[1] Although their production and use have been restricted in many countries, their persistence in the environment and bioaccumulative properties continue to pose a significant risk to human health.[2] This technical guide provides an in-depth overview of the pharmacology of PBDEs, focusing on their mechanisms of action, toxicokinetics, and multifaceted effects on key physiological systems. We present a compilation of quantitative data from in vitro and in vivo studies, detail the experimental protocols used to assess their toxicity, and provide visualizations of the critical signaling pathways disrupted by these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the toxicological implications of PBDEs and developing potential therapeutic or preventative strategies.
Introduction
Polybrominated diphenyl ethers (PBDEs) are a group of organobromine compounds structurally similar to polychlorinated biphenyls (PCBs).[1] There are 209 possible PBDE congeners, which are categorized based on the number and position of bromine atoms on the two phenyl rings.[2] The most commercially used mixtures were PentaBDE, OctaBDE, and DecaBDE. Due to their non-covalent incorporation into polymers, PBDEs can leach into the environment, leading to widespread contamination of air, water, soil, and biota.[1] Human exposure occurs primarily through diet, inhalation of contaminated dust, and dermal contact.[1][3]
The lipophilic nature of PBDEs facilitates their accumulation in fatty tissues, and they have been detected in human blood, adipose tissue, and breast milk.[4][5] This bioaccumulation, coupled with their resistance to degradation, results in long-term exposure and potential for chronic toxicity. The primary toxicological concerns associated with PBDEs include developmental neurotoxicity, endocrine disruption, and metabolic disturbances.[4][6]
Toxicokinetics and Metabolism
The toxicokinetics of PBDEs, including their absorption, distribution, metabolism, and excretion (ADME), are highly dependent on the specific congener, particularly the degree of bromination.
Absorption and Distribution: PBDEs are readily absorbed following oral, inhalation, and dermal exposure.[3] Following absorption, they are distributed to and accumulate in lipid-rich tissues, with adipose tissue being the primary storage site.[7] Lower brominated congeners are generally more bioavailable and have been shown to cross the placenta and the blood-brain barrier.[1][8]
Metabolism: PBDEs are metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily through hydroxylation and debromination.[9] The resulting hydroxylated metabolites (OH-PBDEs) are often more biologically active and toxic than the parent compounds.[10] For example, BDE-99 undergoes more extensive metabolism compared to BDE-47 or BDE-153.[11] Metabolism can also involve conjugation with glucuronic acid or sulfate, which generally facilitates excretion.[12]
Excretion: The excretion of PBDEs and their metabolites occurs primarily through the feces, with a smaller contribution from urinary excretion.[7] The rate of excretion is inversely related to the degree of bromination, with less brominated congeners being eliminated more rapidly.[7] The half-life of PBDEs in the human body can be several years, leading to a significant body burden over time.
Mechanisms of Action and Toxicological Effects
PBDEs exert their toxic effects through multiple mechanisms, leading to a wide range of adverse health outcomes. The primary targets of PBDE toxicity are the nervous, endocrine, and metabolic systems.
Neurotoxicity
Developmental neurotoxicity is one of the most significant concerns associated with PBDE exposure.[6][13] Both in vitro and in vivo studies have demonstrated that PBDEs can impair neurodevelopment and function through various mechanisms.
-
Oxidative Stress: PBDEs have been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage to lipids, proteins, and DNA.[14][15] This oxidative stress can trigger apoptosis (programmed cell death) and contribute to neuronal dysfunction.[15]
-
Disruption of Calcium Homeostasis: PBDEs can interfere with intracellular calcium signaling, a critical process for neurotransmitter release, synaptic plasticity, and overall neuronal function.[16] Studies have shown that PBDEs can inhibit the uptake of calcium into microsomes and mitochondria in brain cells.[16]
-
Alterations in Neurotransmitter Systems: PBDEs have been found to affect various neurotransmitter systems, including the cholinergic, dopaminergic, and GABAergic systems.[10] These alterations can lead to behavioral changes, such as hyperactivity and deficits in learning and memory.[1]
-
Effects on Neuronal Development: In vitro studies using human neural progenitor cells have shown that PBDEs can inhibit neuronal migration and differentiation, key processes in brain development.[17][18]
Endocrine Disruption
PBDEs are well-established endocrine-disrupting chemicals (EDCs) that primarily interfere with thyroid and estrogen hormone signaling.[19][20]
The structural similarity between PBDEs and thyroid hormones allows them to interfere with the synthesis, transport, and action of these critical hormones.[21]
-
Binding to Transport Proteins: PBDEs and their hydroxylated metabolites can bind to thyroid hormone transport proteins, such as transthyretin (TTR) and thyroxine-binding globulin (TBG), displacing thyroxine (T4) and reducing its circulating levels.[22]
-
Interaction with Thyroid Receptors: Some PBDE congeners and their metabolites can bind to thyroid hormone receptors (TRs), acting as either agonists or antagonists, thereby disrupting the normal regulation of gene expression by thyroid hormones.[23]
-
Effects on Thyroid Hormone Metabolism: PBDEs can alter the activity of enzymes involved in the metabolism of thyroid hormones, such as deiodinases and UDP-glucuronosyltransferases (UGTs).[24][25]
The disruption of thyroid hormone homeostasis during critical periods of development can have profound and irreversible effects on brain development and cognitive function.[18]
PBDEs can also interfere with sex steroid hormone signaling.
-
Estrogen Receptor Interaction: Several PBDE congeners and their hydroxylated metabolites have been shown to bind to estrogen receptors (ERα and ERβ), exhibiting weak estrogenic activity.[22][26] They can stimulate the proliferation of estrogen-sensitive cells.[19]
-
Non-Genomic Estrogenic Effects: Recent studies suggest that OH-PBDEs can also exert estrogenic effects through non-genomic pathways by activating the G protein-coupled estrogen receptor (GPER).[27][28]
-
Anti-androgenic Activity: Some PBDEs have been shown to act as androgen receptor (AR) antagonists, inhibiting the action of androgens.[29]
Metabolic Effects
Emerging evidence suggests that PBDEs can also disrupt metabolic processes, potentially contributing to metabolic disorders.
-
Adipocyte Metabolism: In vivo studies in rats have shown that exposure to a penta-BDE mixture can alter insulin and isoproterenol-stimulated metabolism in isolated adipocytes, leading to increased lipolysis and decreased glucose oxidation.[15]
-
Gene Expression in Liver: Studies in rats have demonstrated that perinatal exposure to BDE-47 can lead to long-lasting changes in the gene expression profile in the liver, affecting pathways involved in carbohydrate, lipid, and steroid metabolism.[6]
Quantitative Data on PBDE Pharmacology
The following tables summarize quantitative data from various studies on the pharmacological effects of PBDEs.
Table 1: In Vitro Neurotoxicity of PBDEs
| PBDE Congener | Cell Type | Endpoint | Concentration/Dose | Effect | Reference |
| DE-71 | Mouse Hippocampal Neurons | Cytotoxicity (IC50) | 2.2 µM | 50% reduction in cell viability | [15] |
| DE-71 | Mouse Hippocampal Neurons (Gclm-/-) | Cytotoxicity (IC50) | 0.3 µM | 50% reduction in cell viability | [15] |
| BDE-47 | Human Neuroblastoma (SH-SY5Y) | Cell Viability | 5-20 µM | Dose-dependent decrease | [14] |
| BDE-99 | Human Astrocytoma (1321N1) | Apoptosis | 10 µM | Increased apoptotic cell death | [15] |
| BDE-47 & BDE-99 | Human Neural Progenitor Cells | Migration | 1-10 µM | Decreased migration distance | [17][18] |
| BDE-99 | Human Neural Progenitor Cells | Neuronal Differentiation | 0.1 µM | ~40% decrease in neuronal differentiation | [17] |
Table 2: Effects of PBDEs on Thyroid Hormone Levels (In Vivo)
| PBDE Congener/Mixture | Animal Model | Exposure Dose & Duration | Hormone Measured | Effect | Reference |
| BDE-47 | Rats (dams) | 0.002 & 0.2 mg/kg bw every 5th day from GD15 to PND20 | T4 in offspring | Dose-dependent decrease | [6] |
| Penta-BDE | Rats | 14 mg/kg bw/day for 4 weeks | Total T4 | 70% reduction compared to control | [15] |
| BDE-99 & Σ4 PBDEs | Human (cord blood) | N/A (environmental exposure) | Total T4 (TT4) | Positive association with TT4 levels | [10] |
Table 3: Estrogen Receptor (ER) Binding Affinity of PBDEs and Metabolites
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (E2) | Assay Method | Reference |
| 6-OH-BDE-47 | ERα | 0.24% | Competitive binding assay with recombinant ERα | [2] |
| 4'-OH-BDE-17 | ERα | 0.03% | Competitive binding assay with recombinant ERα | [2] |
| BDE-100 | ER | IC50 = 6.21 µM (anti-estrogenic) | Reporter gene assay in CV-1 cells | [30] |
| 11 PBDE congeners | ER | EC50 = 2.5 to 7.3 µM (estrogenic) | Luciferase reporter gene assay in T47D cells | [26] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Neurotoxicity Assessment in Human Neural Progenitor Cells (hNPCs)
-
Objective: To assess the effects of PBDEs on the proliferation, migration, and differentiation of human neural progenitor cells.
-
Cell Culture: Primary fetal human neural progenitor cells are cultured as neurospheres in a defined, serum-free medium supplemented with growth factors (e.g., EGF and FGF).
-
PBDE Exposure: The PBDE congeners of interest (e.g., BDE-47, BDE-99) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.1–10 µM).
-
Proliferation Assay: The effect on cell proliferation can be assessed by measuring the incorporation of bromodeoxyuridine (BrdU) or by quantifying the diameter of the neurospheres over time.
-
Migration Assay: Neurospheres are plated on a substrate-coated surface (e.g., poly-D-lysine and laminin), and the distance that cells migrate away from the sphere is measured after a defined period (e.g., 48 hours).
-
Differentiation Assay: Neurospheres are dissociated into single cells and plated in a medium that promotes differentiation. After a set time (e.g., 7 days), the cells are fixed and stained with antibodies against markers for neurons (e.g., β-III-tubulin) and oligodendrocytes (e.g., O4) to quantify the percentage of differentiated cells.
-
Data Analysis: The results are typically expressed as a percentage of the vehicle control, and statistical analysis is performed to determine significant differences between treatment groups.
In Vivo Assessment of Developmental Neurotoxicity in Rodents
-
Objective: To evaluate the effects of perinatal PBDE exposure on learning and memory in rodent offspring.
-
Animal Model: Pregnant dams (e.g., Wistar rats or C57BL/6 mice) are used.
-
PBDE Exposure: The PBDE congener or mixture is administered to the dams via oral gavage during gestation and/or lactation at various dose levels. A vehicle control group is also included.
-
Behavioral Testing: The offspring are subjected to behavioral tests at a specific age (e.g., post-natal day 60) to assess cognitive function. A commonly used test is the Morris Water Maze.
-
Morris Water Maze: This test assesses spatial learning and memory. The animal is placed in a circular pool of opaque water and must learn to find a hidden platform to escape. The time it takes to find the platform (latency) and the path taken are recorded over several trials and days. A probe trial, where the platform is removed, is conducted to assess memory retention.
-
-
Data Analysis: The latency to find the platform, path length, and time spent in the target quadrant during the probe trial are analyzed to determine significant differences between the PBDE-exposed groups and the control group.
Estrogen Receptor Binding Assay
-
Objective: To determine the relative binding affinity of PBDEs and their metabolites to the estrogen receptor.
-
Materials: Recombinant human estrogen receptor alpha (ERα), radiolabeled estradiol ([³H]E₂), and the test compounds (PBDEs).
-
Procedure:
-
A constant concentration of recombinant ERα and [³H]E₂ is incubated with increasing concentrations of the unlabeled test compound.
-
After incubation to allow for competitive binding, the bound and free radioligand are separated (e.g., using hydroxylapatite).
-
The amount of bound [³H]E₂ is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of E₂ / IC50 of test compound) x 100%.
Visualization of Key Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the major signaling pathways disrupted by PBDEs.
Caption: Disruption of Thyroid Hormone Signaling by PBDEs.
Caption: Estrogenic Mechanisms of PBDEs.
Caption: PBDE-Induced Oxidative Stress Pathway.
Conclusion
The extensive body of research on the pharmacology of polybrominated diphenyl ethers clearly demonstrates their potential to cause significant harm to human health, particularly through their neurotoxic and endocrine-disrupting properties. The mechanisms of action are complex and multifaceted, involving the disruption of critical signaling pathways, induction of oxidative stress, and interference with hormonal systems. The quantitative data presented in this guide highlight the potency of these compounds, with adverse effects observed at concentrations relevant to human exposure levels.
For researchers and scientists, a deeper understanding of the structure-activity relationships of different PBDE congeners and their metabolites is crucial for predicting their toxicity and for developing effective remediation strategies. For drug development professionals, the signaling pathways disrupted by PBDEs may represent novel targets for therapeutic intervention to mitigate the adverse health effects of exposure to these and other persistent organic pollutants. Continued research, utilizing the experimental protocols outlined herein and advanced methodologies, is essential to fully elucidate the long-term health consequences of PBDE exposure and to inform public health policies aimed at protecting vulnerable populations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gene expression profiling after exposure to a chemical carcinogen, Pentabrominated Diphenyl Ether, at different life stages [frontiersin.org]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gene expression profiling after exposure to a chemical carcinogen, Pentabrominated Diphenyl Ether, at different life stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GSE8588 - OH-PBDE-induced gene expression profiling in H295R adrenocortical carcinoma cells - OmicsDI [omicsdi.org]
- 14. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies [mdpi.com]
- 15. Neurotoxicity of a polybrominated diphenyl ether mixture (DE-71) in mouse neurons and astrocytes is modulated by intracellular glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Polybrominated Diphenyl Ethers Induce Developmental Neurotoxicity in a Human in Vitro Model: Evidence for Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. PBDEs Linked to Thyroid Function | SPH [bu.edu]
- 23. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]
- 24. Comparison of PBDE congeners as inducers of oxidative stress in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Global Gene Expression Analysis in the Livers of Rat Offspring Perinatally Exposed to Low Doses of 2,2′,4,4′-Tetrabromodiphenyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Update of the risk assessment of polybrominated diphenyl ethers (PBDEs) in food - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Toxicology of Brominated Phenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicology of brominated phenols, a class of compounds widely used as flame retardants, pesticides, and wood preservatives.[1][2] Due to their persistence and potential for bioaccumulation, understanding their toxicological profile is of significant importance.[2][3] This document summarizes key findings from in vitro and in vivo studies, focusing on quantitative toxicological data, experimental methodologies, and mechanisms of action.
Core Toxicological Data
The toxicity of brominated phenols varies depending on the degree and position of bromine substitution. The following tables summarize the available quantitative data from various studies to facilitate comparison.
Acute Toxicity Data
| Compound | Organism | Exposure Route | Endpoint | Value | Reference |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat | Oral | LD50 | 1486 mg/kg bw | [4] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat | Dermal | LD50 | >2000 mg/kg bw | [4] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat | Inhalation | LC50 | >50,000 mg/m³ | [4] |
| Pentabromophenol (PBP) | Not Specified | Oral | LD50 | 250-300 mg/kg bw | [2] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Daphnia magna | Aquatic | 48-h EC50 | 0.26 mg/L | [4] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Cyprinus carpio (Carp) | Aquatic | 96-h LC50 | 1.1 mg/L | [4] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Selenastrum capricornutum (Algae) | Aquatic | 72-h EC50 (biomass) | 0.76 mg/L | [4] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Scenedesmus quadricauda | Aquatic | EC50 | 1.57 mg/L | [5] |
| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda | Aquatic | EC50 | 2.17 mg/L | [5] |
| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda | Aquatic | EC50 | 2.78 mg/L | [5] |
Repeated Dose and Developmental Toxicity
| Compound | Organism | Exposure Route | Study Duration | Endpoint | Value | Reference |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat | Gavage | 28 days | NOAEL | 100 mg/kg bw/day | [4][6] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat | Gavage | Reproductive/Developmental Screening | NOAEL (Reproduction/Developmental) | 300 mg/kg bw/day | [4] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat | Gavage | - | BMDL10 (Kidney papillary necrosis) | 353 mg/kg bw/day | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols for key experiments cited in this guide.
OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test for 2,4,6-TBP
-
Test Species: Sprague-Dawley (SD) rats.
-
Administration: Gavage.
-
Dosage Levels: 0 (vehicle), 100, 300, and 1,000 mg/kg/day.
-
Duration: Males were dosed for 42 days (14 days pre-mating, mating period, and 14 days post-mating). Females were dosed for 14 days pre-mating, during mating, gestation, and up to day 4 of lactation.
-
Parameters Monitored (Parental Animals): Clinical signs, body weight, food consumption, estrous cycles, copulation, fertility, gestation duration, parturition, and organ weights. Hematology and clinical chemistry were also assessed.
-
Parameters Monitored (Offspring): Viability, number of pups, body weight, and clinical signs.
-
Key Findings: The NOAEL for repeated dose toxicity was 100 mg/kg/day based on effects like salivation and increased creatinine at higher doses. The NOAEL for reproduction/developmental toxicity was 300 mg/kg/day, with reduced neonatal viability and body weight observed at 1,000 mg/kg/day.[4]
In Vitro Apoptosis Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Test System: Human PBMCs isolated from leukocyte-platelet buffy coats.
-
Test Compounds: 2,4,6-Tribromophenol (2,4,6-TBP) and Pentabromophenol (PBP).
-
Concentrations: Ranging from 0.01 to 50 µg/mL.
-
Incubation Time: 24 hours.
-
Endpoints Measured:
-
Phosphatidylserine exposure (Annexin V staining).
-
Mitochondrial membrane potential.
-
Cytosolic calcium ion levels.
-
Caspase-8, -9, and -3 activation.
-
Poly (ADP-ribose) polymerase-1 (PARP-1) cleavage.
-
DNA fragmentation and chromatin condensation.
-
-
Key Findings: Both 2,4,6-TBP and PBP induced apoptosis in PBMCs, with PBP being more potent. The mitochondrial pathway was identified as the primary mechanism of apoptosis.[8]
Mechanisms of Toxicity
Brominated phenols exert their toxic effects through various mechanisms, including endocrine disruption, neurotoxicity, and induction of apoptosis.
Endocrine Disruption
Several brominated phenols have been shown to interfere with the endocrine system.[3] 2,4,6-TBP, for instance, can disrupt the endocrine system by interfering with Ca2+ channel function in neuroendocrine cells and inhibiting thyroid hormone sulfotransferase activity.[3] Some bromophenols are also known to be strong competitors for thyroxine binding to transthyretin, a transport protein for thyroid hormones.[2]
The following diagram illustrates a generalized workflow for assessing the endocrine-disrupting potential of brominated phenols.
Neurotoxicity
Evidence suggests that brominated phenols can be neurotoxic. For example, 2,4,6-TBP has been shown to induce differentiation in SH-SY5Y human neuroblastoma cells, which is indicated by inhibited cell growth and increased acetylcholinesterase activity.[9] At higher concentrations, apoptosis was observed in these cells.[9] Furthermore, some brominated phenols, particularly 2,4-DBP and 2,4,6-TBP, can disturb cellular Ca2+ signaling in neuroendocrine cells, which may be linked to their endocrine-disrupting effects.[10][11]
The proposed mechanism of 2,4,6-TBP-induced neuroblastoma cell differentiation is depicted below.
Apoptosis Induction
As mentioned, some brominated phenols can induce apoptosis. Studies on human peripheral blood mononuclear cells (PBMCs) have shown that 2,4,6-TBP and pentabromophenol (PBP) can trigger programmed cell death.[8] The mechanism primarily involves the mitochondrial (intrinsic) pathway, characterized by changes in mitochondrial membrane potential and activation of caspase-9 and caspase-3.[8] An increase in intracellular calcium levels is also observed.[8]
The signaling pathway for brominated phenol-induced apoptosis in PBMCs is outlined below.
References
- 1. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brominated phenols and their derivatives in food | EFSA [efsa.europa.eu]
- 7. Update of the risk assessment of brominated phenols and their derivatives in food | EFSA [efsa.europa.eu]
- 8. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tribromophenol induces the differentiation of SH-SY5Y human neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) | EPIC [epic2-clone.awi.de]
- 11. epic.awi.de [epic.awi.de]
Methodological & Application
Application Notes and Protocols for the Detection of 2-Bromo-4-(2,6-dibromophenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-Bromo-4-(2,6-dibromophenoxy)phenol, a brominated diphenyl ether derivative. The protocols are intended for use in environmental, biological, and pharmaceutical research settings.
Introduction
This compound belongs to the class of brominated flame retardants (BFRs), which are recognized as persistent organic pollutants. Due to their potential for bioaccumulation and adverse health effects, sensitive and specific analytical methods are crucial for monitoring their presence in various matrices. This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a highly selective and sensitive technique for the analysis of such compounds.
Analytical Methodology
The recommended analytical approach for this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the analyte in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and related phenolic compounds due to its ability to handle non-volatile and thermally labile compounds without the need for derivatization.
Quantitative Data Summary
| Analyte (Surrogate) | Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | [1] |
| 2'-OH-BDE-28 | Water | LC-MS/MS | 0.5 | 1.7 | 85-110 | |
| 4'-OH-BDE-49 | Water | LC-MS/MS | 0.3 | 1.0 | 90-115 | |
| 3-OH-BDE-47 | Sediment | LC-MS/MS | 0.01 (ng/g) | 0.03 (ng/g) | 75-105 | |
| 5-OH-BDE-47 | Biota | LC-MS/MS | 0.02 (ng/g) | 0.07 (ng/g) | 80-120 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and concentration of this compound from aqueous matrices such as river water or wastewater.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Nitrogen gas evaporator
-
Glassware (pre-cleaned with solvent)
Procedure:
-
Sample Acidification: Acidify the water sample (e.g., 500 mL) to pH 3 with formic acid.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of DCM.
-
Wash with 5 mL of methanol.
-
Equilibrate with 5 mL of acidified deionized water (pH 3).
-
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
-
Elution: Elute the analyte from the cartridge with 10 mL of a DCM:ethyl acetate (1:1, v/v) mixture.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions (Negative Ion Mode): Based on the experimental data for the closely related isomer, 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol, the following parameters are proposed.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion (Q1): m/z 500.7 [M-H]⁻
-
Product Ions (Q3) for Multiple Reaction Monitoring (MRM):
-
Quantifier: m/z 265.8
-
Qualifier: m/z 267.8
-
-
Collision Energy: To be optimized for the specific instrument.
-
Ion Source Temperature: 350°C
-
Capillary Voltage: -3.5 kV
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Potential Toxicological Pathways of Brominated Diphenyl Ether Derivatives
As specific signaling pathway information for this compound is not available, this diagram illustrates the potential toxicological effects based on studies of related brominated diphenyl ether compounds.[3][4][5][6][7]
Caption: Potential toxicological effects of brominated diphenyl ether derivatives.
References
- 1. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol | C12H6Br4O2 | CID 74281451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chronic, dietary polybrominated diphenyl ether exposure affects survival, growth, and development of Rana pipiens tadpoles | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-4-(2,6-dibromophenoxy)phenol in Antibacterial Assays
Introduction
These application notes provide detailed protocols for evaluating the antibacterial efficacy of 2-Bromo-4-(2,6-dibromophenoxy)phenol, a marine-derived bromophenol. It is important to note that the literature often refers to a structurally similar and potent antibacterial compound, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa.[1][2] This compound has demonstrated significant broad-spectrum antibacterial activity, particularly against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] The data and protocols presented herein are based on the available scientific literature for this closely related compound and provide a comprehensive guide for researchers, scientists, and drug development professionals investigating its antibacterial properties.
Data Presentation
The antibacterial activity of 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the reported MIC values against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.117 - 2.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.117 - 2.5 |
| Vancomycin-sensitive Enterococci (VSE) | 0.117 - 2.5 |
| Vancomycin-resistant Enterococci (VRE) | 0.117 - 2.5 |
| Bacillus spp. | 0.117 - 2.5 |
| Bacillus subtilis | 0.5 - 6.3 (µM) |
| Staphylococcus aureus | 0.5 - 6.3 (µM) |
| Data sourced from multiple studies and may represent a range of values observed against different strains within the same species.[1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | >15 |
| Pseudomonas spp. | >15 |
| Klebsiella pneumoniae | 0.8 - 6.3 (µM) |
| Data indicates lower susceptibility of Gram-negative bacteria to the compound.[1][2] |
Experimental Protocols
Detailed methodologies for key antibacterial assays are provided below. These protocols are standardized and can be adapted for the specific laboratory conditions and bacterial strains being investigated.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay
This protocol outlines the steps to determine the MIC of this compound using the broth microdilution method, a widely accepted technique for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial cultures in the logarithmic growth phase
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., Linezolid)
-
Negative control (broth only)
-
Solvent control (broth with DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile MHB. c. Incubate the broth culture at 37°C with shaking until it reaches the logarithmic growth phase (typically 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of the Test Compound: a. Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). b. Perform serial two-fold dilutions of the stock solution in sterile MHB in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations to be tested.
-
Assay Setup: a. In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells. b. Add 100 µL of the appropriate dilution of the test compound to the first well of each row to be tested and mix. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. d. Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 210 µL and the desired final bacterial concentration. e. Include the following controls on each plate:
- Positive Control: A row with a standard antibiotic.
- Negative Control: Wells containing only MHB.
- Growth Control: Wells containing MHB and the bacterial inoculum.
- Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, the optical density at 600 nm can be read using a microplate reader to quantify bacterial growth.
Protocol 2: Agar Disk Diffusion Assay
This protocol describes the agar disk diffusion method, a qualitative to semi-quantitative test to determine the susceptibility of bacteria to the test compound.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (37°C)
-
Solvent (e.g., DMSO)
-
Control antibiotic disks
Procedure:
-
Preparation of Bacterial Lawn: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
Preparation and Application of Disks: a. Dissolve this compound in a suitable solvent to a known concentration. b. Impregnate sterile paper disks with a specific volume of the compound solution (e.g., 10 µL). c. Allow the solvent to evaporate completely from the disks in a sterile environment. d. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates. e. Gently press the disks to ensure complete contact with the agar. f. Place a control disk containing only the solvent and a disk with a standard antibiotic on the same plate.
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). b. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the antibacterial activity of this compound and a proposed mechanism of resistance.
Caption: Workflow for MIC determination.
Caption: Proposed resistance mechanism in MRSA.
References
Application Notes and Protocols for the Isolation of Bromophenols from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of bromophenols from marine sponges, a class of marine natural products with significant potential for drug discovery and development. The methodologies outlined below are compiled from established scientific literature and are intended to serve as a comprehensive guide for researchers in the field.
Introduction
Marine sponges, particularly those from the order Verongida (e.g., genera Aplysina, Ianthella), are prolific producers of a diverse array of brominated tyrosine derivatives, commonly known as bromophenols. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive targets for pharmaceutical research. This protocol details the essential steps for the successful extraction, fractionation, and purification of bromophenols from marine sponge biomass.
Experimental Protocols
The isolation of bromophenols from marine sponges is a multi-step process that involves initial extraction from the sponge tissue, followed by chromatographic separation and purification. The specific parameters may need to be optimized depending on the sponge species and the target bromophenol.
Sample Preparation
Proper handling and preparation of the sponge material are crucial for preserving the integrity of the target compounds.
-
Collection and Preservation : Immediately after collection, sponge samples should be frozen to prevent enzymatic degradation of the secondary metabolites. Storage at -20°C or lower is recommended for long-term preservation.[1]
-
Lyophilization and Grinding : Prior to extraction, the frozen sponge material should be lyophilized (freeze-dried) to remove water, which can interfere with the extraction process. The dried sponge is then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
The choice of solvent is critical for the efficient extraction of bromophenols. A sequential extraction with solvents of increasing polarity is often employed to fractionate the compounds based on their solubility.
-
Initial Extraction : The powdered sponge material is typically extracted sequentially with solvents such as methanol (MeOH), and mixtures of methanol and chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[1][2] For instance, 200g of dried Aplysina aerophoba sponge was extracted three times with 1L of methanol for 36 hours to yield 13.5g of residue.[2] In another example, 277g of Aplysina cauliformis was sequentially extracted with MeOH, MeOH/CHCl₃ (2:1), MeOH/CHCl₃ (1:2), and CHCl₃, yielding 8.5g of the initial methanol extract.[1]
-
Solvent Removal : The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield the crude extract.
Fractionation and Purification
The crude extract, a complex mixture of various compounds, is subjected to chromatographic techniques to isolate the bromophenols.
2.3.1. Column Chromatography (CC)
Column chromatography is a primary fractionation step to separate the crude extract into less complex fractions.
-
Stationary Phase : Silica gel is a commonly used stationary phase for the separation of bromophenols.[2]
-
Mobile Phase : A gradient of solvents with increasing polarity is used to elute the compounds. A typical gradient starts with a non-polar solvent like chloroform or hexane and gradually introduces a more polar solvent like methanol. For the extract of Aplysina aerophoba, a silica gel column was eluted with a CHCl₃/MeOH gradient, starting from 100% CHCl₃ to 100% MeOH.[2]
2.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for the final purification of bromophenols from the enriched fractions obtained from column chromatography.
-
Stationary Phase : Reversed-phase columns, such as C18 or Phenyl-hexyl, are frequently used for the separation of bromophenols.[3]
-
Mobile Phase : A gradient of water and an organic solvent, such as methanol or acetonitrile (ACN), often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is employed. For the purification of bastadins from Ianthella basta, a Phenomenex Kinetex C18 column was used with a linear gradient of 50:50 H₂O-0.1% TFA:CH₃CN to 30:70 over 20 minutes.[3]
Data Presentation
The following tables summarize quantitative data from published protocols for the isolation of bromophenols from marine sponges.
Table 1: Extraction Yields of Bromophenols from Marine Sponges
| Sponge Species | Dry Weight (g) | Extraction Solvent(s) | Crude Extract Yield (g) | Reference |
| Aplysina aerophoba | 200 | Methanol | 13.5 | [2] |
| Aplysina cauliformis | 277 | Methanol | 8.5 | [1] |
| Ianthella basta | 10 | CH₂Cl₂ and MeOH | 2.36 | [4] |
Table 2: Purification Yields of Selected Bromophenols
| Sponge Species | Compound | Initial Extract (g) | Purified Compound Yield (mg) | Reference |
| Aplysina aerophoba | Aeroplysinin-1 | 13.5 | 40 | [2] |
| Aplysina aerophoba | Isofistularin-3 | 13.5 | 1100 | [2] |
| Ianthella basta | Bastadin-4 | Not specified | 11.0 | [3] |
| Ianthella basta | Bastadin-5 | Not specified | 5.2 | [3] |
| Ianthella basta | Bastadin-6 | Not specified | 4.0 | [3] |
Table 3: Exemplary HPLC Parameters for Bromophenol Purification
| Parameter | Ianthella basta (Bastadins) | Aplysina cauliformis (Bromo-Tyramine Derivative) |
| Column | Phenomenex Kinetex C18 (150 x 21.2 mm, 5µm) | Kinetex C18 (50 x 2.1 mm, 5µm) |
| Mobile Phase A | H₂O with 0.1% TFA | H₂O with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50% to 70% B over 20 min | 10% to 100% B over 30 min |
| Flow Rate | 13 mL/min | 200 µL/min |
| Reference | [3] | [1] |
Visualizations
The following diagrams illustrate the general workflow for the isolation of bromophenols from marine sponges.
Caption: General workflow for isolating bromophenols from marine sponges.
Caption: Detailed extraction and purification logical relationships.
References
Application of Bromophenols in Cancer Research: A Focus on Polybrominated Diphenyl Ether Analogs
Introduction
Polybrominated diphenyl ethers (PBDEs), a class of compounds often found in marine organisms, have garnered significant attention in cancer research due to their potent cytotoxic and pro-apoptotic activities against various cancer cell lines. While specific data on "2-Bromo-4-(2,6-dibromophenoxy)phenol" is limited, extensive research on structurally similar analogs, such as 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol and 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol (also known as bromoxib), provides a strong foundation for their potential as anticancer agents. These compounds have demonstrated selective cytotoxicity towards cancer cells while showing lesser effects on healthy cells, making them promising candidates for further drug development.[1] This document provides an overview of their application, mechanisms of action, and detailed protocols for their evaluation in a research setting.
Mechanism of Action
The primary mechanism through which these bromophenol analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1][2] Studies have shown that these compounds can trigger the intrinsic mitochondrial death pathway.[2] This is characterized by the activation of key initiator caspases, such as caspase-9, which subsequently activate executioner caspases, leading to the systematic dismantling of the cell.[2] Furthermore, some bromophenols are believed to inhibit complex II of the mitochondrial electron transport chain, disrupting cellular metabolism and further promoting apoptosis.[1] Recent thermal proteome profiling has also revealed that bromoxib can lead to a reduction in the levels of nucleoporins, components of the nuclear pore complex, suggesting an additional mechanism of action.[2]
Data Presentation
The cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol (P01F08) in various cell lines after 72 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) |
| Jurkat J16 | T-cell leukemia | 1.61 |
| Ramos | B-cell lymphoma | 2.95 |
| Primary Acute Myeloid Leukemia (AML) cells | Human leukemia | Lower than healthy cells |
| Peripheral Blood Mononuclear Cells (PBMNCs) | Healthy donor cells | Higher than cancer cells |
Data compiled from a screening of 300 naturally occurring compounds.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol)
Procedure:
-
Seed cells in a 96-well plate at a density of 0.25 x 10^6 cells/mL in a final volume of 50 µL per well for a 72-hour incubation.[1]
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Propidium Iodide (PI) Uptake
This flow cytometry-based assay is used to identify cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.
Materials:
-
Propidium Iodide (PI) staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Test compound
-
Broad-spectrum caspase inhibitor (e.g., Q-VD-OPh) as a control to inhibit apoptosis.[1]
Procedure:
-
Treat cells with the test compound at the desired concentration and for the desired time (e.g., 72 hours). Include both untreated and vehicle-treated controls.
-
For a control to confirm apoptosis, co-incubate a sample with the test compound and a broad-range caspase inhibitor.[1]
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The PI-positive population represents late apoptotic and necrotic cells.
Visualizations
Caption: A typical experimental workflow for assessing the cytotoxicity of bromophenol compounds.
Caption: Proposed mechanism of action for anticancer bromophenols, leading to apoptosis.
References
Application Notes and Protocols for Testing Antioxidant Activity of Bromophenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the antioxidant activity of bromophenols, a class of marine-derived natural products with significant therapeutic potential.[1][2][3][4] The protocols detailed herein cover widely accepted in vitro assays to determine the radical scavenging and reducing power of these compounds.
Introduction to Bromophenols and their Antioxidant Potential
Bromophenols are a diverse group of phenolic compounds found predominantly in marine algae.[3][4] Their unique chemical structures, characterized by the presence of one or more bromine atoms on a phenol ring, contribute to their distinct biological activities.[4] Among these, their antioxidant properties have garnered considerable interest due to the potential to combat oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[3][4] The antioxidant activity of bromophenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[5][6]
Key In Vitro Antioxidant Assays
Several spectrophotometric methods are commonly employed to assess the antioxidant capacity of bromophenols. These assays are based on different mechanisms of antioxidant action, primarily single electron transfer (SET) and hydrogen atom transfer (HAT).[5] It is recommended to use a battery of assays to obtain a comprehensive profile of the antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to pale yellow, which is measured spectrophotometrically.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by a decrease in absorbance.[8][9]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[8][10]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[11][12][13]
Experimental Workflow
The general workflow for assessing the antioxidant activity of bromophenols involves sample preparation, execution of the selected antioxidant assays, and data analysis.
Caption: General experimental workflow for antioxidant activity testing of bromophenols.
Detailed Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[7][14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Bromophenol samples and standards (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the bromophenol samples and standards in methanol.
-
In a 96-well plate, add 20 µL of each sample or standard dilution to the wells.[14]
-
Add 200 µL of the DPPH working solution to each well.[14]
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.[14]
-
A blank containing only the solvent is used for background correction.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Protocol 2: ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of ABTS•+ leads to a decrease in absorbance at 734 nm.[8][9]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Bromophenol samples and standards (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.[8]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][15]
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[8][9]
-
Prepare a series of dilutions of the bromophenol samples and standards.
-
In a 96-well plate, add 5 µL of each sample or standard dilution to the wells.[8]
-
Add 200 µL of the diluted ABTS•+ solution to each well.[9]
-
Incubate the plate in the dark at room temperature for 6 minutes.[16]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the sample.
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored Fe²⁺-TPTZ complex.[8][10]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Bromophenol samples and standards (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[8][10]
-
Warm the FRAP working solution to 37°C before use.
-
Prepare a series of dilutions of the bromophenol samples and standards.
-
In a 96-well plate, add 10 µL of each sample or standard dilution to the wells.[10][17]
-
Add 220 µL of the FRAP working solution to each well.[10][17]
-
Incubate the plate at 37°C for 4 minutes.[10]
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a ferrous sulfate or Trolox standard.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Data Presentation
Quantitative data from the antioxidant assays should be summarized in a clear and structured format for easy comparison.
Table 1: Radical Scavenging Activity of Bromophenols
| Compound ID | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference Compound (e.g., Trolox) IC₅₀ (µg/mL) |
| Bromophenol A | Value | Value | Value |
| Bromophenol B | Value | Value | Value |
| Bromophenol C | Value | Value | Value |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.[18]
Table 2: Ferric Reducing Antioxidant Power of Bromophenols
| Compound ID | FRAP Value (µM Fe(II) Equivalents/mg) | Reference Compound (e.g., Trolox) FRAP Value (µM Fe(II) Equivalents/mg) |
| Bromophenol A | Value | Value |
| Bromophenol B | Value | Value |
| Bromophenol C | Value | Value |
A higher FRAP value indicates a greater reducing capacity.
Signaling Pathway Modulated by Bromophenols
The antioxidant effects of bromophenols can also be mediated through the modulation of cellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[1]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. Some bromophenols have been shown to modulate the Nrf2 pathway.[1]
Caption: Nrf2 signaling pathway potentially modulated by bromophenols.
Disclaimer: These protocols are intended as a guide and may require optimization depending on the specific bromophenols being tested and the laboratory equipment available. It is crucial to include appropriate positive and negative controls in all experiments.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]
- 5. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02914G [pubs.rsc.org]
- 6. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. agilent.com [agilent.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. researchgate.net [researchgate.net]
"GC/MS analysis of dibromophenols in biological samples"
An Application Note for the Analysis of Dibromophenols in Biological Samples by GC/MS
Introduction
Dibromophenols (DBPs), such as 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP), are halogenated phenolic compounds. They are recognized as significant environmental contaminants and metabolites of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants.[1][2] Due to the potential for human exposure and associated health concerns, sensitive and reliable analytical methods are required for their determination in biological matrices like urine and serum. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.
This application note details a comprehensive protocol for the extraction, derivatization, and quantification of dibromophenols in biological samples using GC/MS. The method is particularly relevant for researchers in environmental health, toxicology, and drug metabolism for biomonitoring human exposure to parent compounds like PBDEs.[2]
Metabolic Pathway of Bromophenols
Dibromophenols are often metabolites of larger brominated compounds. Understanding this relationship is key to their use as biomarkers. The following diagram illustrates the metabolic conversion of PBDEs to bromophenols, which are then conjugated for excretion.
Caption: Metabolic pathway of PBDEs to excretable bromophenol conjugates.
Experimental Protocols
A successful GC/MS analysis of dibromophenols hinges on proper sample preparation, including efficient extraction and derivatization to enhance volatility and improve chromatographic peak shape.[3][4]
Analytical Workflow Overview
The overall analytical process involves enzymatic treatment to deconjugate metabolites, followed by extraction, derivatization, and finally, instrumental analysis.
Caption: General experimental workflow for dibromophenol analysis.
Protocol 1: Analysis of Dibromophenols in Urine
This protocol is adapted from a method combining in-situ acetylation with liquid-liquid extraction (LLE), which offers a simpler and greener alternative to traditional methods.[2]
1. Materials and Reagents:
-
Dibromophenol standards (e.g., 2,4-DBP, 2,6-DBP)
-
Internal Standard (e.g., 2,4,6-tribromophenol)
-
β-glucuronidase from Helix pomatia
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
Sodium acetate buffer
-
Hexane (GC grade)
-
Human urine samples
2. Sample Preparation and Extraction:
-
Pipette 2 mL of urine into a glass centrifuge tube.
-
Add internal standard solution to the sample.
-
Add 1 mL of sodium acetate buffer to adjust the pH for optimal enzyme activity.
-
Add 50 µL of β-glucuronidase, vortex, and incubate in a water bath at 37°C for at least 4 hours (or overnight) to hydrolyze the bromophenol glucuronide conjugates.[2]
-
Allow the sample to cool to room temperature.
3. In-situ Derivatization and LLE:
-
Add 250 mg of K₂CO₃ to the hydrolyzed sample to act as a catalyst.
-
Add 100 µL of acetic anhydride. This step acetylates the phenol group, making the analyte more volatile and suitable for GC analysis.[2][5]
-
Immediately add 2 mL of hexane, cap the tube tightly, and vortex vigorously for 1 minute.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to an autosampler vial for GC/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine/Serum
SPE is an alternative extraction and clean-up method that can provide high recovery and cleaner extracts.[1][6]
1. Materials and Reagents:
-
SPE Cartridges (e.g., Oasis HLB or similar polymeric sorbent)
-
Methanol (for conditioning)
-
Acidified deionized water (for washing)
-
Elution solvent (e.g., ethyl acetate, dichloromethane)
-
Derivatization reagents (e.g., Acetic Anhydride or BSTFA)
2. Sample Preparation and SPE:
-
Pre-treat urine or serum samples with enzymatic hydrolysis as described in Protocol 1 (Steps 1-4).
-
Condition the SPE cartridge by passing methanol followed by deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with acidified deionized water to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the bromophenols with an appropriate organic solvent.
-
Evaporate the eluate to near dryness and reconstitute in a small volume of solvent suitable for derivatization.
3. Derivatization:
-
To the concentrated extract, add a derivatization agent such as acetic anhydride and a catalyst, or a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
-
Heat the mixture if required by the reagent's protocol (e.g., 60°C for 30 minutes for silylation).
-
The derivatized sample is now ready for GC/MS injection.
GC/MS Instrumentation and Parameters
Optimized instrumental conditions are critical for achieving good separation and detection. The following table provides typical GC/MS parameters.
| Parameter | Setting | Purpose |
| Gas Chromatograph | ||
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Provides good separation for semi-volatile compounds.[7] |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column.[8] |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes transfer of trace analytes onto the column. |
| Injection Volume | 1 µL | |
| Oven Program | Initial: 60-80°C, hold 2 min | Separates analytes based on boiling point. |
| Ramp 1: 10-15 °C/min to 180°C | ||
| Ramp 2: 20-25 °C/min to 280°C, hold 5 min | ||
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization method. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific m/z ions. |
| Monitored Ions | e.g., for acetylated 2,4-DBP: m/z 294, 252, 171 | Select characteristic ions for quantification and confirmation. |
Results and Quantitative Data
The described methods allow for the quantification of dibromophenols at trace levels. The performance of various published methods is summarized below.
| Analyte | Biological Matrix | Extraction Method | Derivatization Reagent | LOD | Recovery (%) | Reference |
| 10 Bromophenols | Urine | LLE | Acetic Anhydride | pg/mL range | 79 - 117 | [2] |
| 19 Bromophenols | Urine | SPE | BSTFA (silylation) | < 23 pg/mL | 63 - 133 | [1][6] |
| Chlorinated Phenols* | Urine | SPE | Pentafluorobenzyl bromide | 0.5 - 2.0 ng/mL | 72 - 110 | [9] |
| Various Bromophenols | Fishery Product | LLE | Acetic Anhydride | 0.3 - 0.5 µg/kg | 70 - 102 | [10] |
*Data for chlorinated phenols is included to show performance with an alternative derivatization agent.
Conclusion
The GC/MS methods detailed in this application note provide a robust and sensitive framework for the analysis of dibromophenols in biological samples. The choice between LLE and SPE for extraction will depend on laboratory workflow and desired sample throughput. Derivatization, particularly with acetic anhydride, is a critical step that significantly improves analytical performance.[5][10] These protocols are well-suited for biomonitoring studies aimed at assessing human exposure to environmental contaminants like PBDEs.
References
- 1. researchgate.net [researchgate.net]
- 2. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. gcms.cz [gcms.cz]
- 5. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hpst.cz [hpst.cz]
- 9. Determination of chlorinated phenols and cresols in human urine using solid-phase extraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Bromophenols in Fishery Product by GPC and GC/MS [zpxb.xml-journal.net]
Purifying Brominated Organic Compounds: Application Notes and Protocols for Researchers
The purification of brominated organic compounds is a critical step in synthetic chemistry, drug development, and environmental analysis. The presence of bromine atoms can influence the polarity, reactivity, and solubility of a molecule, necessitating tailored purification strategies. This document provides detailed application notes and experimental protocols for the most common and effective techniques used to purify these compounds: recrystallization, column chromatography, distillation, and extraction.
Recrystallization
Recrystallization is a powerful technique for purifying solid brominated compounds based on their differential solubility in a given solvent at varying temperatures. The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.
Application Notes:
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the brominated compound sparingly or not at all at room temperature but completely at its boiling point. For brominated aromatic compounds, common solvents include toluene, chloroform, and dichloromethane. The addition of a base can be beneficial in removing acidic impurities like hydrogen bromide (HBr) that may be present from the bromination reaction.
Quantitative Data for Recrystallization:
| Compound | Solvent System | Base | Temperature (°C) | Pressure ( kg/cm ²) | Recovery Yield (%) | Melting Point (°C) | Reference |
| Decabromodiphenyl ether (crude) | Chloroform | Pyridine | 160 | 13.1 | 86.4 | 302-306 | [1] |
| N-bromosuccinimide (impure) | Water | - | Boiling | Atmospheric | High (not specified) | Not specified | [2] |
Experimental Protocol: Recrystallization of Decabromodiphenyl Ether[1]
-
Dissolution: In a pressure-rated reaction vessel, combine 3 kg of crude decabromodiphenyl ether with 38.87 liters of chloroform and 165 ml of pyridine.
-
Heating and Pressurization: Seal the vessel and heat the mixture to 160°C. The internal pressure will rise to approximately 13.1 kg/cm ². Maintain these conditions with stirring until all the solid has dissolved.
-
Cooling: Slowly cool the solution at a controlled rate of 0.157°C per minute. This slow cooling is crucial for the formation of large, pure crystals.
-
Isolation: Once the solution has reached room temperature, collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: A typical workflow for the purification of solid brominated compounds by recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For brominated organic compounds, which can range from nonpolar to moderately polar, silica gel is a common stationary phase.
Application Notes:
The selection of the eluent (mobile phase) is critical for achieving good separation. A solvent system should be chosen so that the desired brominated compound has a retention factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate, as this generally provides the best separation on a column.[3] A common starting point for many brominated compounds is a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent such as ethyl acetate or dichloromethane.
Quantitative Data for Column Chromatography:
| Compound Class | Stationary Phase | Eluent System | Typical Rf for Elution | Typical Yield (%) | Reference |
| Brominated Flame Retardants | Silica Gel | Hexane/Dichloromethane | 0.2-0.4 | >90 | [4] |
| Brominated Heterocycles | Silica Gel | Ethyl Acetate/Hexanes | 0.3 | 85-95 | General Practice |
| p-bromoacetanilide | Silica Gel | Not specified | Not specified | Not specified | [5] |
Experimental Protocol: Flash Column Chromatography of a Brominated Aromatic Compound
-
TLC Analysis: Develop a solvent system using TLC plates. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio until the desired brominated compound has an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude brominated compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or air pump) to force the solvent through the column.
-
Continuously collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified brominated compound.
Caption: A standard workflow for purifying brominated organic compounds using column chromatography.
Distillation
Distillation is a purification technique used for separating liquid compounds based on differences in their boiling points. For brominated organic compounds that are liquids at or near room temperature, this method is highly effective. Vacuum distillation is particularly useful for high-boiling or thermally sensitive brominated compounds, as it lowers the boiling point, preventing decomposition.
Application Notes:
Simple distillation is suitable when the boiling points of the components differ significantly (by at least 25-30°C). For compounds with closer boiling points, fractional distillation is necessary. When dealing with high-boiling brominated compounds (boiling point > 150°C at atmospheric pressure), vacuum distillation is the preferred method to avoid degradation.[6]
Quantitative Data for Distillation:
| Compound | Distillation Type | Temperature (°C) | Pressure (Torr) | Yield (%) | Reference |
| Bromonitromethane | Vacuum | 42 | 5-18 | 77 | [7] |
| High-boiling brominated esters | Vacuum | Varies | <1 | >90 | General Practice |
Experimental Protocol: Vacuum Distillation of Bromonitromethane[7]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all ground glass joints are properly greased and sealed. Use a magnetic stirrer in the distilling flask.
-
Sample Charging: Place the crude bromonitromethane into the distilling flask.
-
Applying Vacuum: Gradually apply vacuum to the system using a vacuum pump. A cold trap should be in place between the apparatus and the pump.
-
Heating: Once the desired pressure (5-18 Torr) is achieved and stable, begin heating the distilling flask using a heating mantle or oil bath.
-
Distillation: The bromonitromethane will begin to boil and condense in the condenser. The temperature at the distillation head should remain constant during the collection of the pure fraction. The boiling point at this reduced pressure is approximately 42°C.
-
Collection: Collect the distilled liquid in the receiving flask.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Caption: A simplified workflow for the purification of liquid brominated compounds by distillation.
Extraction
Extraction is a technique used to separate a desired compound from a mixture by taking advantage of its differential solubility in two immiscible liquids, typically an aqueous phase and an organic phase. This method is widely used for the initial workup of reaction mixtures and for isolating brominated compounds from natural sources or environmental samples.
Application Notes:
Liquid-liquid extraction is commonly used to separate brominated organic compounds from aqueous solutions. The choice of the organic solvent is crucial and depends on the polarity of the target compound. Dichloromethane, ethyl acetate, and hexane are frequently used. For the purification of brominated flame retardants from solid matrices like plastics, techniques such as Soxhlet extraction or ultrasonic-assisted extraction are employed.
Quantitative Data for Extraction of Brominated Flame Retardants:
| Matrix | Extraction Method | Solvent | Recovery (%) | Reference |
| Vegetables | Matrix solid phase dispersion & dispersive liquid-liquid micro-extraction | Not specified | 82.9 - 113.8 | [8] |
| Red Fruit | QuEChERS & magnetic micro dispersive solid phase extraction | Acetonitrile | 65 - 141 | [8] |
| Plastics | Soxhlet Extraction | Isopropanol | up to 36.5 (bromine reduction) | [9] |
| Plastics | Soxhlet Extraction | Butanol | Higher than Isopropanol | [9] |
| Dust | Ultrasonic Extraction | Dichloromethane | 60 - 120 | [4] |
Experimental Protocol: Liquid-Liquid Extraction of a Neutral Brominated Compound
-
Solution Preparation: Dissolve the mixture containing the brominated compound in a suitable organic solvent that is immiscible with water (e.g., dichloromethane).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of water to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Layer Separation:
-
Drain the lower organic layer into a clean flask.
-
If the brominated compound has some water solubility, the aqueous layer can be back-extracted with fresh organic solvent to improve recovery.
-
-
Washing: The combined organic layers can be washed with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified brominated compound.
Caption: A general workflow for the purification of brominated compounds using liquid-liquid extraction.
References
- 1. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. How To [chem.rochester.edu]
- 7. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing the Cytotoxicity of Marine Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for assessing the cytotoxic properties of marine natural products. The methodologies outlined are fundamental in the primary screening and mechanistic evaluation of novel compounds with therapeutic potential, particularly in the field of oncology.
Introduction
The marine environment is a rich and largely untapped source of unique chemical entities with diverse biological activities. Many marine-derived natural products have demonstrated potent cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer drugs.[1] A critical initial step in the drug discovery pipeline is the accurate and reproducible assessment of a compound's cytotoxicity. This document outlines a tiered approach, beginning with a general toxicity screen and progressing to more specific cell-based assays to elucidate the mechanism of cell death.
Preliminary Cytotoxicity Screening: Brine Shrimp Lethality Assay
The brine shrimp lethality assay is a simple, cost-effective, and rapid method for the preliminary assessment of the general toxicity of marine natural product extracts.[2][3] It serves as an initial screen to identify extracts with significant biological activity before proceeding to more complex and expensive cell-based assays.[2][4]
Experimental Protocol: Brine Shrimp Lethality Assay
Materials:
-
Artemia salina (brine shrimp) cysts
-
Sea salt
-
Deionized water
-
24-well plates
-
Yeast suspension (for feeding)
-
Test extracts/compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., potassium dichromate)[2]
-
Negative control (solvent used for dissolution)[2]
-
Incubator (25-30°C)
-
Light source
-
Dissecting microscope or magnifying glass
Procedure:
-
Hatching of Brine Shrimp:
-
Prepare a saline solution by dissolving sea salt in deionized water (typically 38 g/L).
-
Add Artemia salina cysts to the saline solution in a hatching tank.
-
Incubate for 24-48 hours at 25-30°C with constant aeration and illumination to allow the cysts to hatch into nauplii.[3]
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the marine natural product extract or compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
Using a pipette, transfer 10-15 nauplii into each well of a 24-well plate containing a fixed volume of saline solution.
-
Add the test solutions of varying concentrations to the wells.
-
Include wells for the positive control and negative control.
-
Incubate the plates for 24 hours under a light source.
-
-
Data Collection and Analysis:
-
After 24 hours, count the number of dead (non-motile) nauplii in each well under a microscope.
-
Calculate the percentage of mortality for each concentration.
-
Determine the median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed.
-
In Vitro Cytotoxicity Assays
Following preliminary screening, in vitro assays using cultured human cell lines are employed to determine the specific cytotoxicity of the marine natural products. These assays provide quantitative data on cell viability and proliferation.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1] The intensity of the purple color is directly proportional to the number of viable cells.[1]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[1]
-
Microplate reader
-
Test compounds
-
Positive control (e.g., doxorubicin)
-
Negative control (vehicle)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the marine natural product for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
Include wells for positive and negative controls.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the negative control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of dead cells.[10]
Experimental Protocol: LDH Assay
Materials:
-
Human cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for positive control)
-
Microplate reader
-
Test compounds
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as in the MTT assay.
-
-
Preparation of Controls:
-
Sample Collection:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
Mechanistic Cytotoxicity Assays: Elucidating the Mode of Cell Death
Once the cytotoxic potential of a marine natural product is established, it is crucial to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1]
Annexin V-FITC/Propidium Iodide (PI) Staining: Detection of Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
Human cancer cell line(s)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
Test compounds
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the marine natural product at its IC50 concentration for a defined period.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
Caspase-3/7 Activity Assay: Measurement of Effector Caspase Activation
Caspases are a family of proteases that play a central role in the execution of apoptosis.[15] Caspases-3 and -7 are key effector caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[15] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[16]
Experimental Protocol: Caspase-3/7 Activity Assay
Materials:
-
Human cancer cell line(s)
-
Complete cell culture medium
-
White-walled 96-well plates (for luminescent assays) or black-walled plates (for fluorescent assays)
-
Caspase-3/7 assay kit
-
Luminometer or fluorometer
-
Test compounds
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in the appropriate 96-well plates and treat with the marine natural product.
-
-
Assay Reagent Addition:
-
After the treatment period, add the caspase-3/7 reagent directly to the wells.[16]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).[17]
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
The signal intensity is directly proportional to the caspase-3/7 activity.
-
Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase activity.
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Marine Natural Products against Various Cancer Cell Lines (IC50 values in µM)
| Marine Natural Product | Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Agelasine B | Diterpene Alkaloid | MCF-7 (Breast) | 3.22 | [18] |
| SKBr3 (Breast) | 2.99 | [18] | ||
| PC-3 (Prostate) | 6.86 | [18] | ||
| Bis(indolyl)hydrazide-hydrazone 5b | Alkaloid Analog | DU145 (Prostate) | 1-8.7 | [18] |
| LnCaP (Prostate) | 1-8.7 | [18] | ||
| MCF-7 (Breast) | 1-8.7 | [18] | ||
| MDA-MB-231 (Breast) | 1-8.7 | [18] | ||
| PaCa2 (Pancreatic) | 1-8.7 | [18] | ||
| Neamphamide B | Cyclodepsipeptide | A549 (Lung) | 0.088-0.37 | [18] |
| HeLa (Cervical) | 0.088-0.37 | [18] | ||
| LNCaP (Prostate) | 0.088-0.37 | [18] | ||
| Neamphamide C | Cyclodepsipeptide | A549 (Lung) | 0.088-0.37 | [18] |
| HeLa (Cervical) | 0.088-0.37 | [18] | ||
| LNCaP (Prostate) | 0.088-0.37 | [18] | ||
| Neamphamide D | Cyclodepsipeptide | A549 (Lung) | 0.088-0.37 | [18] |
| HeLa (Cervical) | 0.088-0.37 | [18] | ||
| LNCaP (Prostate) | 0.088-0.37 | [18] | ||
| 5-(2,4-Dimethylbenzyl) pyrrolidin-2-one | Amine Derivative | HEP2 (Laryngeal) | 8.3 µg/mL | [19] |
| HepG2 (Liver) | 2.8 µg/mL | [19] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Visualization of Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways involved in cytotoxicity.
Experimental Workflow
Caption: General workflow for assessing marine natural product cytotoxicity.
Signaling Pathways
Apoptosis Signaling Pathway
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
MAPK Signaling Pathway
Caption: The canonical MAPK/ERK signaling cascade.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Screening natural products against Artemia salina [protocols.io]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. promega.com [promega.com]
- 17. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(2,6-dibromophenoxy)phenol
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-4-(2,6-dibromophenoxy)phenol synthesis. The proposed synthesis involves a two-step process: the bromination of phenol to produce a key intermediate, followed by an Ullmann condensation to form the final diaryl ether product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Step 1: Synthesis of 2,6-Dibromophenol
| Problem ID | Question | Possible Causes | Suggested Solutions |
| DBP-01 | Low yield of 2,6-dibromophenol. | - Incomplete reaction. - Formation of over-brominated side products (e.g., 2,4,6-tribromophenol). - Loss of product during workup and purification. | - Reaction Time/Temperature: Ensure the reaction is stirred for the recommended duration at room temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). - Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide solution) slowly to the phenol solution to maintain control over the reaction and minimize localized over-concentration. - Workup: During the aqueous workup, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| DBP-02 | The final product is contaminated with 2,4,6-tribromophenol. | The hydroxyl group is a strong activating group, making the para position highly susceptible to electrophilic substitution. | - Stoichiometry: Use a precise stoichiometry of the brominating agent. An excess will favor the formation of the tribrominated product. - Purification: Purify the crude product using column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) can effectively separate 2,6-dibromophenol from the more polar 2,4,6-tribromophenol. |
| DBP-03 | The reaction is not proceeding to completion. | - Inactive brominating agent. - Insufficient activation of the phenol. | - Reagent Quality: Use a fresh, high-purity brominating agent. N-Bromosuccinimide should be recrystallized if it appears discolored. - Catalyst/Base: If using a method that requires a base like diisopropylamine, ensure it is anhydrous and added in the correct molar ratio. |
Step 2: Ullmann Condensation to form this compound
| Problem ID | Question | Possible Causes | Suggested Solutions |
| BDP-01 | Low yield of the final product. | - Inactive copper catalyst. - Insufficiently high reaction temperature. - Poor quality of the solvent or reagents. - Formation of side products, such as symmetrical biaryls. | - Catalyst Activation: If using copper powder, it may need to be activated. Consider using a more soluble and reactive copper(I) salt like CuI or CuBr. - Temperature Control: Ullmann reactions often require high temperatures (150-210°C). Ensure the reaction mixture reaches and maintains the target temperature. Use a high-boiling polar aprotic solvent like DMF, NMP, or nitrobenzene.[1] - Anhydrous Conditions: Ensure all reagents and the solvent are anhydrous, as water can inhibit the reaction. - Ligand Addition: The addition of a ligand, such as a diamine or acetylacetonate, can improve the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures.[1] |
| BDP-02 | The reaction fails to initiate. | - The aryl halide (2,4-dibromophenol) is not sufficiently activated. - The phenoxide was not properly formed. | - Aryl Halide Reactivity: Aryl bromides are generally suitable for Ullmann reactions. Ensure the purity of the 2,4-dibromophenol. - Base: Use a strong, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to ensure complete deprotonation of the 2,6-dibromophenol. The base should be finely powdered and dried before use. |
| BDP-03 | Significant amounts of starting materials remain unreacted. | - Low reaction temperature or insufficient reaction time. - Catalyst deactivation. | - Reaction Monitoring: Monitor the reaction progress by TLC. If the reaction stalls, consider adding a fresh portion of the catalyst. - Extended Reaction Time: These reactions can be slow; consider extending the reaction time to 24-48 hours. |
| BDP-04 | Difficulty in purifying the final product. | The product may have similar polarity to starting materials or side products. | - Workup: After the reaction, a thorough workup is crucial. This may involve filtering off the copper catalyst and washing with an acid solution to remove any remaining base. - Chromatography: Column chromatography is typically required. Experiment with different solvent systems to achieve good separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is a copper catalyst necessary for the diaryl ether synthesis step? A1: The formation of a diaryl ether from an aryl halide and a phenol is known as the Ullmann condensation. This reaction requires a copper catalyst (typically Cu(I) or Cu(0)) to facilitate the coupling between the phenoxide and the aryl halide.[3][4] The catalyst undergoes a cycle of oxidative addition and reductive elimination to form the C-O bond.
Q2: What are the key safety precautions for handling brominated phenols? A2: Brominated phenols are toxic and can be corrosive. Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.
Q3: Can I use a different base for the Ullmann condensation? A3: Yes, while potassium carbonate (K₂CO₃) is commonly used, other bases like cesium carbonate (Cs₂CO₃) can be more effective as they are more soluble in organic solvents and can accelerate the reaction. Stronger bases like sodium hydride (NaH) can also be used to pre-form the phenoxide, but require strictly anhydrous conditions.
Q4: My yield is consistently low. What is the single most important parameter to check? A4: For the Ullmann condensation, the most critical parameters are often the reaction temperature and the exclusion of moisture. Ensure your reaction is heated sufficiently and that all glassware, solvents, and reagents are thoroughly dried before use.
Q5: How can I monitor the progress of these reactions? A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product spot should have an Rf value intermediate between the two starting phenols. Visualize the spots under a UV lamp.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibromophenol
This protocol is adapted from a known procedure for the selective ortho-bromination of phenols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) in dichloromethane.
-
Base Addition: Add N,N-diisopropylamine (0.2 eq) to the solution.
-
Brominating Agent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.0 eq) in dichloromethane.
-
Reaction: Slowly add the NBS solution to the phenol solution over 3 hours at room temperature (23°C).
-
Stirring: Stir the reaction mixture for an additional 1 hour at room temperature after the addition is complete.
-
Quenching: Quench the reaction by adding 1M hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dibromophenol.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Proposed Synthesis of this compound via Ullmann Condensation
This is a general protocol for a copper-catalyzed diaryl ether synthesis.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,6-dibromophenol (1.1 eq), 2,4-dibromophenol (1.0 eq), potassium carbonate (2.0 eq, finely powdered and dried), and copper(I) iodide (CuI) (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 150-160°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC until the 2,4-dibromophenol is consumed (typically 24-48 hours).
-
Cooling and Filtration: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and base.
-
Workup: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Ullmann condensation step.
References
"stability and degradation of 2-Bromo-4-(2,6-dibromophenoxy)phenol in storage"
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 2-Bromo-4-(2,6-dibromophenoxy)phenol in storage. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
While specific long-term stability data for this compound is not extensively documented in publicly available literature, general guidelines for related brominated phenols recommend storage in a cool, dry, and well-ventilated area.[1][2] To maximize shelf life, the compound should be stored in a tightly sealed container to protect it from moisture and air.[3][4] Exposure to light should also be minimized, as it can potentially induce degradation.[3][5] Some suppliers of related compounds suggest cold-chain transportation.[6]
Q2: What are the visible signs of degradation for this compound?
Visible signs of degradation for phenolic compounds can include a change in color (e.g., yellowing or darkening), the development of an odor, or a change in the physical state of the material. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to detect the presence of impurities or degradation products.
Q3: What are the potential degradation pathways for this compound?
Based on the chemical structure, which includes a phenol, an ether linkage, and multiple bromine substituents, several degradation pathways are plausible:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Ether Bond Cleavage: The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, or at elevated temperatures, leading to the formation of two separate phenolic compounds.
-
Debromination: Reductive debromination, where bromine atoms are replaced by hydrogen, is a known degradation pathway for brominated aromatic compounds, often mediated by catalysts or microbial activity.[7] Hydrolytic debromination could also occur under certain conditions.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for assessing the purity and stability of aromatic compounds like this compound.[8] This technique can separate the parent compound from its degradation products, allowing for quantitative analysis of its stability over time. Mass spectrometry (MS) coupled with HPLC can be used to identify the structure of any degradation products that may form.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or poor reproducibility. | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the starting material using HPLC. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review storage and handling procedures to ensure they align with best practices (see FAQs). |
| Discoloration of the solid compound. | Oxidation of the phenolic group. | While minor discoloration may not significantly impact all experiments, it is an indicator of degradation. For sensitive applications, it is recommended to use a fresh, pure sample. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Appearance of new, unexpected peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Use HPLC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Low solubility of the compound in a particular solvent. | The compound may have degraded to a less soluble product, or the incorrect solvent is being used. | 1. Confirm the identity and purity of the compound via an appropriate analytical method. 2. Test solubility in a range of common organic solvents. Related bromophenols are often soluble in solvents like ether and ethanol.[3] |
Data Presentation
Table 1: Recommended Storage Conditions for Related Brominated Phenols
| Parameter | Condition | Reference |
| Temperature | Room Temperature | [1][3] |
| Atmosphere | In a tightly closed container | [2][3][4] |
| Light | Protect from light | [3][5] |
| Moisture | Protect from moisture / Store in a dry place | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [5] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed sample in the initial solvent, dilute to an appropriate concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber (e.g., with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the exposed solution by HPLC.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Analyze a control sample (unstressed) for comparison. Calculate the percentage degradation in each condition.
-
Visualizations
Caption: A diagram of hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,6-Dibromo-4-methylphenol - Safety Data Sheet [chemicalbook.com]
- 3. maksons.co.in [maksons.co.in]
- 4. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 1619982-49-8|2,6-Dibromo-4-(2,4-dibromophenoxy)phenol|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol | C12H6Br4O2 | CID 74281451 - PubChem [pubchem.ncbi.nlm.nih.gov]
"overcoming solubility issues with 2-Bromo-4-(2,6-dibromophenoxy)phenol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(2,6-dibromophenoxy)phenol, a compound known for its challenging solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the behavior of similar brominated phenols, the following organic solvents are good starting points for solubilization:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetone
-
Dichloromethane (DCM)
-
Chloroform
The choice of solvent will depend on the specific requirements of your experiment, including compatibility with other reagents and downstream applications.
Q3: Can I improve the aqueous solubility of this compound?
A3: Improving the aqueous solubility of highly lipophilic compounds like this compound is challenging but can be attempted through several methods:
-
pH Adjustment: The phenolic hydroxyl group can be deprotonated at high pH to form a more soluble phenoxide salt. However, the stability of the compound at high pH should be verified.
-
Use of Co-solvents: A mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can increase solubility.
-
Surfactants/Detergents: Surfactants like sodium lauryl sulfate (SLS) can be used to form micelles that encapsulate the compound and increase its apparent solubility in aqueous media.[3][4]
Q4: Are there any known applications for this compound that might inform my experimental design?
A4: Brominated phenols are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] They have also been investigated for various bioactivities, including antioxidant, anticancer, and antimicrobial properties.[5] Understanding the intended use can help in selecting appropriate solvents and experimental conditions.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Problem 1: Compound fails to dissolve in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent. For poorly soluble compounds, a larger volume may be necessary to achieve the desired concentration.[6] |
| Inappropriate solvent polarity. | Test a range of solvents with varying polarities (see recommended list in FAQs). A solvent miscibility chart can be helpful in selecting appropriate solvent systems. |
| Low dissolution rate. | Gentle heating and agitation (e.g., vortexing, sonication) can increase the rate of dissolution. Always check the compound's thermal stability before applying heat. |
| Compound is in a highly crystalline and stable form. | Particle size reduction through techniques like micronization can increase the surface area and improve the dissolution rate.[4][7] |
Problem 2: Compound precipitates out of solution.
| Possible Cause | Suggested Solution |
| Solution is supersaturated. | This can happen if the initial dissolution was aided by heat. Try to prepare a stock solution at a lower, more stable concentration. |
| Change in temperature. | Some compounds are significantly less soluble at lower temperatures. Ensure your experimental conditions maintain a consistent temperature. |
| Addition of an anti-solvent. | If the compound is dissolved in an organic solvent and an aqueous buffer is added, precipitation can occur. Consider using a co-solvent system or a surfactant to maintain solubility in the final mixture. |
| pH of the solution has shifted. | For aqueous or partially aqueous solutions, ensure the pH is maintained, especially if solubility is dependent on the ionization state of the phenolic group. |
Problem 3: Inconsistent results in biological assays.
| Possible Cause | Suggested Solution |
| Undissolved compound particles are present. | This can lead to inaccurate concentrations. After dissolution, centrifuge the solution and use the supernatant. Filtering may also be an option, but be aware that the compound might adsorb to the filter material.[3] |
| Solvent is interfering with the assay. | High concentrations of organic solvents like DMSO can be toxic to cells or inhibit enzyme activity. Always run a solvent control to determine the tolerance of your system. |
| Compound degradation. | The stability of the compound in your chosen solvent and experimental conditions should be assessed. Degradation can lead to a loss of activity.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO) to the vial.
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle heating may be applied if the compound is known to be thermally stable.
-
Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
-
Prepare Stock Solution: First, prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO as described in Protocol 1.
-
Dilution: To prepare the aqueous working solution, serially dilute the stock solution in your aqueous buffer or media. It is crucial to add the stock solution to the aqueous phase while vortexing to ensure rapid mixing and prevent precipitation.
-
Observation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a different co-solvent system may be necessary.
Data Presentation
Table 1: Solubility of Structurally Related Brominated Phenols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Organic Solvent Solubility |
| 4-Bromophenol | C₆H₅BrO | 173.01 | Slightly soluble[2] | Soluble in ethanol, ether, chloroform[2] |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.91 | Soluble[8] | Soluble in ethanol, ether, benzene[8] |
| 2,6-Dibromophenol | C₆H₄Br₂O | 251.91 | Slightly soluble in water[1] | Readily dissolves in ether and ethanol[1] |
| This compound | C₁₂H₇Br₃O₂ | 422.90 | Expected to be very poorly soluble | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) |
Note: The solubility for the target compound is an educated estimation based on its chemical structure and the properties of similar, less complex molecules.
Visualizations
Caption: Troubleshooting workflow for dissolving the compound.
Caption: Methods for improving aqueous solubility.
References
- 1. 2 6-Dibromo Phenol - High Purity for Organic and Pharmaceutical Synthesis at Best Price [maksons.co.in]
- 2. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
"troubleshooting bromination side reactions in phenol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of phenol. The following information is designed to help you diagnose and resolve common side reactions and selectivity problems.
Frequently Asked Questions (FAQs)
Q1: My bromination of phenol yields a mixture of polybrominated products instead of the desired monobrominated phenol. What is causing this?
A1: Polysubstitution is a common side reaction in the bromination of phenol due to the strong activating nature of the hydroxyl (-OH) group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1][2][3][4] When using highly reactive brominating agents like bromine water (Br₂/H₂O), multiple bromine atoms can readily substitute onto the ring at the ortho and para positions, leading to the formation of di- and tri-brominated phenols, such as 2,4,6-tribromophenol.[1][5][6]
To control this, you should consider the following:
-
Choice of Brominating Agent: Avoid highly reactive systems like bromine water if monosubstitution is desired.[5][6] Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) can offer better control.[7][8]
-
Solvent: The choice of solvent plays a crucial role. Polar, protic solvents like water can enhance the reactivity of bromine, leading to polysubstitution.[6][9] Using non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride can reduce the reaction rate and favor monobromination.[5][6]
-
Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity towards the monobrominated product.[1][10]
Q2: I am struggling to achieve the desired regioselectivity (ortho- vs. para-bromination). How can I control where the bromine atom is added?
A2: The hydroxyl group of phenol is an ortho-, para-director.[6][11] Achieving high regioselectivity between these two positions can be challenging.
-
Para-selectivity: The para-position is generally favored due to less steric hindrance compared to the ortho-positions, which are closer to the bulky hydroxyl group.[1] To enhance para-selectivity, you can:
-
Ortho-selectivity: Achieving ortho-selectivity is often more difficult. However, some methods have been developed:
-
The use of directing groups or catalysts that can coordinate with the hydroxyl group may favor ortho-substitution.[13]
-
Specific reagents and conditions, such as using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (pTsOH) in methanol, have been optimized for ortho-bromination of para-substituted phenols.[14]
-
Q3: My reaction is very slow or not proceeding to completion. What are the possible reasons?
A3: A sluggish reaction can be due to several factors:
-
Insufficiently Activated System: While phenol itself is highly activated, derivatives with electron-withdrawing groups will be less reactive.[1]
-
pH of the Medium: The rate of bromination can be highly dependent on the pH. For systems like KBr-KBrO₃, acidic conditions are necessary to generate the active bromine electrophile.[7] A study has shown that for the KBr-KBrO₃ system, a pH of 3 is optimal, while for the NBS-KBr system, a pH of 4 is ideal.[7][15]
-
Choice of Brominating Agent: Some brominating agents are inherently less reactive than others. Ensure the chosen reagent is suitable for the specific phenol substrate you are using.
Q4: I am observing the formation of colored impurities in my final product. What are these and how can I avoid them?
A4: The formation of colored impurities can be due to oxidation of the phenol or the brominated products.[16] Over-bromination can also lead to colored byproducts. To minimize these impurities:
-
Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, which can promote side reactions.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
-
Purification: After the reaction, washing the product with a reducing agent solution, such as sodium bisulfite, can help to remove excess bromine and some colored impurities.[17] Recrystallization or column chromatography are effective methods for purifying the final product.
Troubleshooting Guides
Issue 1: Predominance of Polybrominated Products
| Symptom | Possible Cause | Troubleshooting Step |
| Formation of a white precipitate (likely 2,4,6-tribromophenol) when using bromine water. | High reactivity of bromine water with the activated phenol ring. | 1. Change Brominating Agent: Switch to a milder reagent like N-bromosuccinimide (NBS) or KBr/KBrO₃.[7][8][18] 2. Change Solvent: Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[6] 3. Control Stoichiometry: Use only one equivalent of the brominating agent. |
| Multiple spots on TLC/multiple peaks in GC-MS corresponding to di- and tri-brominated phenols. | Reaction conditions are too harsh (high temperature, prolonged reaction time). | 1. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -30 °C).[10] 2. Monitor Reaction: Closely monitor the reaction progress using TLC or GC to stop it once the desired product is formed. |
Issue 2: Poor Regioselectivity
| Symptom | Possible Cause | Troubleshooting Step |
| A mixture of ortho- and para-bromophenol is obtained. | Inherent directing effect of the -OH group with insufficient control. | 1. For Para-selectivity: Use a non-polar solvent and consider sterically bulky brominating agents.[19] A system of HBr with a sterically hindered sulfoxide has shown high para-selectivity.[19] 2. For Ortho-selectivity (on p-substituted phenols): Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) in a polar protic solvent like methanol.[14] |
| Unexpected substitution patterns. | The presence of other substituents on the phenol ring influencing the regioselectivity. | Carefully consider the electronic and steric effects of all substituents on the ring to predict the most likely position of bromination.[1] |
Data Summary
Table 1: Influence of Reaction Conditions on the Monobromination of p-Cresol with NBS
| Entry | NBS (mol %) | pTsOH (mol %) | Solvent | Ratio (Starting Material:mono-ortho:di-ortho) | Isolated Yield (%) | Reference |
| 1 | 100 | 0 | Methanol | 45:52:3 | - | [14] |
| 2 | 100 | 10 | Methanol | 3:94:3 | 92 | [14] |
| 3 | 110 | 10 | Methanol | 0:88:12 | - | [14] |
| 4 | 120 | 10 | Methanol | 0:75:25 | - | [14] |
Data from the optimization of batch conditions for the mono ortho-bromination of p-cresol.[14]
Table 2: Effect of pH on the Rate of Phenol Bromination
| Brominating System | Solvent | Optimal pH | Observation | Reference |
| KBr-KBrO₃ | Acetic acid/water | 3 | Reaction rate decreases as pH increases. | [7] |
| NBS-KBr | Acetonitrile | 4 | Reaction rate is significantly faster than the KBr-KBrO₃ system across the tested pH range. | [7] |
This table summarizes the findings on the influence of pH on the kinetics of phenol bromination.[7]
Experimental Protocols
Protocol 1: Selective Para-bromination of Phenol
This protocol is adapted from a method that yields a high percentage of 4-bromophenol.[10]
-
Dissolve Phenol: Dissolve 1000 g of phenol in 1 liter of carbon disulfide in a 5-liter flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel.
-
Cool the Mixture: Cool the reaction mixture to -30 °C using a salt and ice bath.
-
Prepare Bromine Solution: In the separatory funnel, place 1702 g (546 ml) of bromine dissolved in an equal volume of carbon disulfide.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature at -30 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to proceed until the color of bromine disappears.
-
Work-up:
-
Distill off the carbon disulfide.
-
The residual liquid is then vacuum distilled to yield p-bromophenol.
-
Protocol 2: Selective Ortho-bromination of p-Cresol
This protocol is based on a method optimized for high ortho-selectivity on a para-substituted phenol.[14]
-
Prepare Solutions:
-
Prepare a solution of p-cresol (~10 mmol) and p-toluenesulfonic acid (10 mol %) in ACS-grade methanol (1.0 mL per mmol of starting material).
-
Prepare a 0.1 M solution of N-bromosuccinimide (NBS) (100 mol %) in methanol.
-
-
Reaction Setup: Stir the p-cresol solution for 10 minutes at room temperature (~20 °C).
-
Slow Addition: Add the NBS solution dropwise to the p-cresol solution over 20 minutes.
-
Stirring: Stir the reaction mixture for an additional 5 minutes.
-
Work-up:
-
Concentrate the reaction mixture in vacuo.
-
The resulting residue can then be purified by standard methods such as column chromatography.
-
Visual Guides
Caption: Troubleshooting workflow for polybromination side reactions.
Caption: Decision pathway for controlling regioselectivity.
Caption: Pathway of phenol bromination and side reactions.
References
- 1. brainly.com [brainly.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Khan Academy [en.khanacademy.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 10. prepchem.com [prepchem.com]
- 11. Reaction of Br2 and FeBr3 with phenol can lead to three possible ... | Study Prep in Pearson+ [pearson.com]
- 12. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 16. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
Technical Support Center: Optimization of Bromophenol Extraction from Dysidea granulosa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimal extraction of bromophenols from the marine sponge Dysidea granulosa.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of bromophenols from Dysidea granulosa, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is the yield of my bromophenol extract consistently low?
A1: Low extraction yields can stem from several factors:
-
Inappropriate Solvent Choice: Bromophenols are typically semi-polar compounds. The polarity of the extraction solvent is a critical factor influencing extraction efficiency. Using a highly polar solvent like water or a very non-polar solvent like hexane alone may result in poor yields.[1] A mixture of solvents, such as methanol/dichloromethane or ethanol/water, often provides better results.
-
Suboptimal Extraction Parameters: Temperature, extraction time, and the solid-to-solvent ratio significantly impact yield. High temperatures can degrade thermolabile bromophenols, while insufficient time will lead to incomplete extraction.[2]
-
Inefficient Extraction Method: Traditional methods like maceration may not be as efficient as modern techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction yields by improving solvent penetration and reducing extraction time.[3][4]
-
Poor Sample Quality: The concentration of bromophenols can vary depending on the collection site, season, and storage conditions of the Dysidea granulosa specimen.
Q2: My extract contains a high amount of impurities. How can I improve its purity?
A2: High impurity levels are a common challenge. Consider the following purification strategies:
-
Solvent Partitioning: A common and effective method is to partition the crude extract between an organic solvent (like ethyl acetate or dichloromethane) and water. Bromophenols will preferentially move to the organic layer, leaving more polar impurities in the aqueous layer.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification. The choice of the solid phase (e.g., C18, silica) will depend on the polarity of the bromophenols and the impurities you wish to remove.
-
Chromatographic Techniques: For higher purity, column chromatography (using silica gel or other stationary phases) or preparative High-Performance Liquid Chromatography (HPLC) are necessary.
Q3: I am observing degradation of my target bromophenols during the extraction process. What can I do to prevent this?
A3: Bromophenol degradation can be minimized by:
-
Avoiding High Temperatures: If using methods that involve heating, such as Soxhlet or MAE, it is crucial to optimize the temperature to prevent thermal degradation. For thermolabile compounds, non-thermal methods like UAE or extraction at room temperature are preferable.
-
Limiting Exposure to Light and Air: Some phenolic compounds are sensitive to light and oxidation. Conduct extractions in amber glassware and consider using an inert atmosphere (e.g., nitrogen gas) to blanket the extraction vessel.
-
Prompt Analysis: Analyze the extracts as quickly as possible after preparation or store them at low temperatures (e.g., -20°C) in the dark.
Q4: Should I use fresh or dried sponge material for extraction?
A4: Both fresh and dried sponge materials can be used, but the choice affects the procedure and results:
-
Fresh Material: Using fresh material can provide an extract that is more representative of the sponge's natural chemical profile. However, the high water content can dilute the extraction solvent and may require a larger volume of solvent.
-
Dried Material: Lyophilizing (freeze-drying) or air-drying the sponge material removes water, concentrating the metabolites and allowing for more efficient extraction with organic solvents. However, the drying process itself could potentially lead to the degradation of some sensitive compounds. For quantitative studies, it is often easier to work with dried material as it provides a consistent starting weight.
Q5: What is the best method for the quantitative analysis of bromophenols in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of bromophenols.[5][6][7]
-
Column: A reverse-phase column, such as a C8 or C18, is typically used.
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[8]
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification, often at a wavelength around 210 nm. For higher sensitivity and selectivity, a Mass Spectrometer (MS) detector is recommended.[5][6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and optimization of bromophenols from Dysidea granulosa.
Protocol 1: General Solvent Extraction and Fractionation
This protocol describes a standard procedure for the extraction and initial fractionation of bromophenols.
1. Sample Preparation:
- Freeze-dry the fresh Dysidea granulosa sponge material to a constant weight.
- Grind the dried sponge into a fine powder using a blender or a mortar and pestle.
2. Extraction:
- Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 3 x 500 mL) at room temperature for 24 hours for each extraction.
- Combine the extracts and filter to remove the solid residue.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning (Fractionation):
- Suspend the crude extract in a 9:1 mixture of methanol and water.
- Perform a liquid-liquid extraction with n-hexane to remove non-polar compounds. Separate the hexane layer.
- Subsequently, partition the aqueous methanol layer against ethyl acetate. The bromophenols are expected to be enriched in the ethyl acetate fraction.
- Concentrate the ethyl acetate fraction to yield the bromophenol-rich extract.
Protocol 2: Optimization of Ultrasound-Assisted Extraction (UAE) using Response Surface Methodology (RSM)
This protocol outlines a systematic approach to optimize the extraction of bromophenols using UAE.
1. Experimental Design:
- Employ a Box-Behnken Design (BBD) with three independent variables at three levels:
- X₁: Extraction Temperature (°C): e.g., 30, 45, 60
- X₂: Extraction Time (min): e.g., 15, 30, 45
- X₃: Ethanol Concentration (% in water, v/v): e.g., 50, 70, 90
- The response variable will be the total bromophenol content (TBC), determined by HPLC.
2. UAE Procedure:
- For each experimental run defined by the BBD, place a fixed amount of powdered Dysidea granulosa (e.g., 1 g) into an extraction vessel.
- Add the specified volume of the ethanol-water mixture.
- Perform the extraction in an ultrasonic bath at the designated temperature and for the specified duration.[9]
- After extraction, centrifuge the mixture and collect the supernatant for analysis.
3. Analysis and Modeling:
- Quantify the total bromophenol content in each extract using a validated HPLC method.
- Analyze the experimental data using RSM software to fit a second-order polynomial equation.
- Determine the optimal extraction conditions that maximize the bromophenol yield.
- Validate the model by performing an experiment under the predicted optimal conditions and comparing the experimental yield with the predicted value.
Data Presentation
The following tables summarize hypothetical quantitative data for the comparison of different extraction methods and the results of an RSM optimization study. These tables are intended to provide a framework for presenting experimental results.
Table 1: Comparison of Extraction Methods for Total Bromophenol Content (TBC)
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | TBC (mg/g dry weight) |
| Maceration | CH₂Cl₂:MeOH (1:1) | 25 | 1440 (24h) | 3.5 ± 0.3 |
| Soxhlet | Dichloromethane | 40 | 360 (6h) | 4.2 ± 0.4 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 45 | 30 | 5.8 ± 0.2 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 60 | 5 | 5.5 ± 0.3 |
Table 2: Box-Behnken Design and Response for UAE Optimization
| Run | Temperature (°C) | Time (min) | Ethanol (%) | Total Bromophenol Content (mg/g) |
| 1 | 30 | 15 | 70 | 4.8 |
| 2 | 60 | 15 | 70 | 5.2 |
| 3 | 30 | 45 | 70 | 5.1 |
| 4 | 60 | 45 | 70 | 5.5 |
| 5 | 30 | 30 | 50 | 4.5 |
| 6 | 60 | 30 | 50 | 4.9 |
| 7 | 30 | 30 | 90 | 5.3 |
| 8 | 60 | 30 | 90 | 5.7 |
| 9 | 45 | 15 | 50 | 4.7 |
| 10 | 45 | 45 | 50 | 5.0 |
| 11 | 45 | 15 | 90 | 5.5 |
| 12 | 45 | 45 | 90 | 5.9 |
| 13 | 45 | 30 | 70 | 6.1 |
| 14 | 45 | 30 | 70 | 6.2 |
| 15 | 45 | 30 | 70 | 6.0 |
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows.
Caption: General workflow for the extraction and fractionation of bromophenols.
Caption: Workflow for the optimization of UAE using Response Surface Methodology.
References
- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Ultrasound-Assisted Extraction Condition for Phenolic Compounds, Antioxidant Activity, and Epigallocatechin Gallate in Lipid-Extracted Microalgae [mdpi.com]
Technical Support Center: Characterization of Polybrominated Compounds
Welcome to the technical support center for the characterization of polybrominated compounds. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the analysis of polybrominated diphenyl ethers (PBDEs)?
A1: The primary challenges include achieving adequate sensitivity and selectivity in complex sample matrices, resolving critical isomer pairs chromatographically, preventing the degradation of higher brominated compounds like BDE-209 during analysis, and the high cost per sample.[1] Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) is often employed to address issues of selectivity and sensitivity.[1]
Q2: Why is the analysis of decabromodiphenyl ether (BDE-209) particularly difficult?
A2: BDE-209 is a non-volatile compound that is susceptible to thermal degradation at the high temperatures used in gas chromatography.[2] It can decompose into hepta-, octa-, and nona-BDEs, as well as brominated dibenzofurans, leading to inaccurate quantification.[2][3] Furthermore, its high molecular weight makes it challenging to chromatograph effectively, often resulting in peak tailing.[1]
Q3: What are common sources of interference in PBDE analysis?
A3: Co-elution with other halogenated compounds, such as polychlorinated biphenyls (PCBs) and their hydroxylated metabolites, is a major source of interference.[3] Methoxylated PBDEs (MeO-BDEs), which can be naturally produced or result from metabolism, can also co-elute with PBDEs and cause analytical interference.[3] Matrix effects from complex samples like sediment, sludge, and biological tissues can also lead to ion suppression or enhancement in the mass spectrometer.[4]
Q4: Are there commercial standards available for all PBDE congeners?
A4: No, one of the significant challenges in PBDE analysis is the lack of commercially available standards for all 209 possible congeners.[3] This absence makes it difficult to definitively identify and quantify all PBDEs present in a sample and to study the degradation and debromination pathways of higher brominated congeners.[3][5]
Q5: What is the importance of isomer-specific analysis of polybrominated compounds?
A5: The toxicological properties and environmental fate of polybrominated compounds can vary significantly between different isomers. Therefore, isomer-specific separation and quantification are crucial for accurate risk assessment.[6] Techniques like nano-electrospray ionization-trapped ion mobility spectrometry-mass spectrometry (nESI-TIMS-MS) are being explored for the rapid separation of isomers, such as hydroxylated PBDEs (OH-PBDEs).[7][8]
Troubleshooting Guides
Issue 1: Poor Recovery of Higher Brominated PBDEs (e.g., BDE-209)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Degradation in GC Inlet | Optimize the injection technique. Use a programmable temperature vaporization (PTV) injector to introduce the sample at a lower initial temperature and then rapidly heat it.[3][5][9] Alternatively, use a direct on-column injection.[9] | Minimized thermal stress on the analytes, leading to reduced degradation and improved peak shape for high molecular weight compounds like BDE-209. |
| Active Sites in the GC System | Deactivate the GC inlet liner and use a guard column. Ensure all components of the flow path are inert.[4] | Reduced analyte interaction with active sites, preventing degradation and improving the response of sensitive compounds. |
| Inappropriate GC Column | Use a shorter, narrow-bore GC column (e.g., 15m) with a thin film.[3] This reduces the residence time of the analytes on the column at high temperatures. | Faster elution of higher brominated compounds, minimizing on-column degradation and improving peak shape. |
Issue 2: Co-elution of PBDE Isomers or with Other Contaminants
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Chromatographic Resolution | Increase the GC column length (e.g., to 30m or 60m) or use a column with a different stationary phase to improve separation.[1][3] Consider using two-dimensional gas chromatography (GCxGC) for highly complex samples.[3][9] | Enhanced separation of closely eluting isomers (e.g., BDE-49 and BDE-71) and interferences like PCBs.[1][3] |
| Inadequate Sample Cleanup | Employ a multi-step cleanup procedure. This can include solid-phase extraction (SPE) with different sorbents like silica, alumina, and Florisil to fractionate the sample and remove interferences.[10][11] | Cleaner sample extract with fewer co-eluting matrix components, leading to a more accurate and reliable quantification. |
| Mass Spectral Overlap | Utilize high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) for greater selectivity.[1][4] HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. MS/MS provides specificity through selected reaction monitoring (SRM).[1] | Ability to differentiate and quantify target analytes even if they are not fully separated chromatographically. |
Issue 3: Low Signal Intensity and Poor Sensitivity
| Potential Cause | Troubleshooting Step | Expected Outcome | | Matrix Effects (Ion Suppression) | Improve sample cleanup to remove matrix components that interfere with ionization. Dilute the sample extract to reduce the concentration of interfering substances. Use matrix-matched calibration standards or an isotopically labeled internal standard for each analyte to compensate for signal suppression.[1] | Mitigation of matrix effects, leading to improved signal intensity and more accurate quantification. | | Inefficient Ionization | For certain PBDEs, especially lower brominated congeners, electron capture negative ionization (ECNI) can provide higher sensitivity than electron ionization (EI).[3] However, ECNI is less selective.[12] | Lower detection limits for target analytes. | | Suboptimal Extraction | Optimize the extraction method. Techniques like pressurized liquid extraction (PLE) or QuEChERS can offer better extraction efficiency for a wide range of congeners from solid and biological matrices.[13][14][15] Ensure the choice of solvent is appropriate for the target analytes and the sample matrix.[2][13] | Increased recovery of polybrominated compounds from the sample matrix, resulting in a stronger signal during analysis. |
Experimental Protocols & Data
Protocol 1: Semiautomated Extraction and Cleanup of PBDEs in Human Serum
This protocol is adapted from a high-throughput method for the analysis of PBDEs, PBBs, and PCBs.[10]
1. Sample Preparation and Spiking:
-
Denature serum samples with formic acid.
-
Dilute with water.
-
Spike with ¹³C-labeled internal standards.
2. Automated Solid-Phase Extraction (SPE):
-
Perform overnight extraction using a modular SPE system.
3. Automated Sample Cleanup:
-
Use a two-layered 3-mL disposable cartridge containing activated silica gel and a mixture of silica gel and sulfuric acid to remove co-extracted biogenic materials.[10]
4. Instrumental Analysis:
-
Analyze by GC-HRMS.
Quantitative Performance Data:
| Analyte | Mean Recovery of ¹³C-labeled Internal Standard (%) |
| PBDEs (seven congeners) | 69 - 95 |
| BB-153 | 76 |
| CB-153 | 98 |
| Overall reproducibility for most analytes was below 10%.[10] |
Protocol 2: Pressurized Liquid Extraction (PLE) of PBDEs from Soil
This protocol is based on a method for analyzing PBDEs and novel brominated flame retardants in soil.[14]
1. Sample Preparation:
-
Mix 3 grams of soil with 2g of Na₂SO₄ and 1g of Hydromatrix.
2. Pressurized Liquid Extraction (PLE):
-
Solvent: 50:50 (v:v) n-hexane and dichloromethane.[14]
-
Temperature: 100 °C.[14]
-
Pressure: 1,500 psi.[14]
3. Sample Cleanup:
-
Use a combination of Florisil, acidified silica, Na₂SO₄, and activated copper powder.[14]
-
Evaporate the extract under a gentle stream of nitrogen and reconstitute in iso-octane:toluene (80:20 v:v).[14]
4. Instrumental Analysis:
-
Analyze by GC-MS/MS.
Quantitative Performance Data:
| Compound Group | Calibration Range (pg on column) |
| Mono- to Penta-BDEs | 1 - 400 |
| Hexa- to Octa-BDEs | 2 - 800 |
| Nona- to Deca-BDEs | 5 - 2000 |
| Data from a GC-Orbitrap MS system, demonstrating linearity over a wide concentration range.[4] |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Isomer-Specific Determination and Toxic Evaluation of Polychlorinated Biphenyls, Polychlorinated/brominated Dibenzo-p-Dioxins and Dibenzofurans, Polybrominated Biphenyl Ethers, and Extractable Organic Halogen in Carp from the Buffalo River, New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Semiautomated High-Throughput Extraction and Cleanup Method for the Measurement of Polybrominated Diphenyl Ethers, Polybrominated Biphenyls, and Polychlorinated Biphenyls in Human Serum | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Evaluation of a Fast and Simple Sample Preparation Method for Polybrominated Diphenyl Ether (PBDE) Flame Retardants and Dichlorodiphenyltrichloroethane (DDT) Pesticides in Fish for Analysis by ELISA Compared with GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Microbial Degradation of Bromophenols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the microbial degradation of bromophenols. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during microbial degradation experiments involving bromophenols.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| No or low degradation of bromophenols is observed. | 1. Inappropriate microbial strain(s). 2. Sub-optimal environmental conditions (pH, temperature). 3. Toxicity of bromophenol at the initial concentration.[1] 4. Lack of essential nutrients or a co-metabolite.[2] 5. Insufficient acclimation of the microbial culture. | 1. Strain Selection: Ensure the selected microbial strain or consortium has a known capability to degrade the specific bromophenol isomer. Consider using a microbial consortium, as they are often more efficient than single strains.[2] 2. Optimize Conditions: Adjust the pH of the culture medium to a neutral or slightly alkaline range (pH 7.0-9.0).[3] Maintain an optimal temperature, typically between 25-35°C.[4] 3. Toxicity Management: Start with a lower concentration of the bromophenol and gradually increase it as the culture adapts.[1] 4. Nutrient Supplementation: Ensure the minimal salt medium is properly prepared. If co-metabolism is required, supplement the medium with a readily available carbon source like glucose or yeast extract.[2] 5. Acclimation: Acclimate the culture by gradually exposing it to increasing concentrations of the target bromophenol over several sub-culturing steps. |
| Degradation starts but then stops or slows down significantly. | 1. Accumulation of toxic intermediates.[5] 2. Depletion of essential nutrients or the primary carbon source. 3. Drastic change in pH due to metabolic activity. | 1. Identify Intermediates: Use analytical techniques like HPLC or GC-MS to identify potential inhibitory intermediates.[6] 2. Nutrient Replenishment: Fed-batch cultivation can be employed to replenish nutrients and the primary carbon source. 3. pH Monitoring and Control: Regularly monitor the pH of the culture and adjust as necessary using appropriate buffers. |
| Inconsistent or irreproducible degradation results. | 1. Inconsistent inoculum size or growth phase.[3][7] 2. Variability in experimental conditions. 3. Contamination of the microbial culture. | 1. Standardize Inoculum: Prepare the inoculum by growing the culture to a specific optical density (e.g., OD600 of 1.0) and using a consistent volume or cell density for inoculation.[3][7] 2. Maintain Consistency: Ensure all experimental parameters (temperature, pH, agitation, media composition) are kept constant across all replicates and experiments. 3. Aseptic Techniques: Use strict aseptic techniques to prevent contamination. Regularly check culture purity through microscopy and plating. |
| Difficulty in isolating effective bromophenol-degrading microorganisms. | 1. Inadequate source of inoculum. 2. Incorrect enrichment culture conditions. | 1. Source Selection: Collect samples from sites with a history of contamination with halogenated aromatic compounds. 2. Enrichment Protocol: Use a minimal salt medium with the target bromophenol as the sole carbon source. Gradually increase the concentration of the bromophenol in subsequent enrichment steps to select for highly efficient degraders. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control during a bromophenol degradation experiment?
The most critical parameters are pH, temperature, inoculum density, and the concentration of the bromophenol and any necessary co-substrates. Optimal pH is typically in the neutral to alkaline range, and the ideal temperature is generally between 25°C and 35°C.[4]
2. Why is my microbial culture not growing in the presence of bromophenol?
High concentrations of bromophenols can be toxic to microorganisms.[1] It is advisable to start with a low concentration and gradually increase it. Additionally, some microbes cannot use bromophenols as their sole carbon source and require a co-metabolite, such as glucose or yeast extract, to support growth and induce the necessary degradative enzymes.[2]
3. What is the hydroquinone pathway and how is it relevant to bromophenol degradation?
The hydroquinone pathway is a common aerobic degradation route for para-substituted phenols like 4-bromophenol.[8][9] In this pathway, the bromine substituent is initially removed to form hydroquinone, which is then further metabolized.[8][9]
4. How can I accurately measure the concentration of bromophenols and their metabolites?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying bromophenols and their aromatic metabolites.[10][11][12] A C18 column is frequently used with a mobile phase consisting of a mixture of acetonitrile and acidified water.[11]
5. Is it better to use a single microbial strain or a consortium for bromophenol degradation?
Microbial consortia are often more robust and efficient in degrading complex pollutants like bromophenols.[2] Different species within the consortium can perform different steps in the degradation pathway, leading to more complete mineralization of the compound.
Experimental Protocols
Protocol for Microbial Degradation of 4-Bromophenol in Liquid Culture
This protocol outlines the steps for a batch degradation experiment.
a. Media Preparation (Minimal Salt Medium - MSM)
| Component | Concentration (g/L) |
| K₂HPO₄ | 1.5 |
| KH₂PO₄ | 0.5 |
| (NH₄)₂SO₄ | 1.0 |
| MgSO₄·7H₂O | 0.2 |
| FeSO₄·7H₂O | 0.01 |
| CaCl₂·2H₂O | 0.02 |
| Trace Element Solution | 1 mL/L |
| Components of Trace Element Solution (g/L): | |
| ZnSO₄·7H₂O | 0.1 |
| MnCl₂·4H₂O | 0.03 |
| H₃BO₃ | 0.3 |
| CoCl₂·6H₂O | 0.2 |
| CuCl₂·2H₂O | 0.01 |
| NiCl₂·6H₂O | 0.02 |
| Na₂MoO₄·2H₂O | 0.03 |
Instructions: Dissolve all components in deionized water, adjust pH to 7.0, and autoclave.
b. Inoculum Preparation
-
Inoculate a loopful of the desired microbial strain(s) from a stock culture into a flask containing a suitable growth medium (e.g., Nutrient Broth or MSM supplemented with a readily available carbon source like glucose).[13]
-
Incubate the culture at the optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm) until it reaches the late exponential phase of growth (typically an OD600 of ~1.0).[3][7]
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile MSM to remove any residual growth medium.
-
Resuspend the cells in a known volume of sterile MSM to create the inoculum.
c. Degradation Experiment
-
Prepare sterile flasks containing a defined volume of MSM.
-
Add 4-bromophenol from a sterile stock solution to achieve the desired initial concentration (e.g., 50 mg/L).
-
If required, add a co-metabolite (e.g., glucose at 1 g/L).
-
Inoculate the flasks with a standardized amount of the prepared inoculum (e.g., 5% v/v).
-
Incubate the flasks under the desired conditions (e.g., 30°C, 150 rpm).
-
Withdraw samples aseptically at regular time intervals for analysis.
Protocol for HPLC Analysis of 4-Bromophenol
a. Sample Preparation
-
Collect a sample from the culture flask.
-
Centrifuge the sample to pellet the microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
b. HPLC Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water. A common starting point is a 60:40 (v/v) ratio of Acetonitrile to acidified water.[14] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV detector at 280 nm |
| Column Temperature | 30°C |
Note: These conditions may need to be optimized for your specific instrument and the metabolites you wish to resolve.
Quantitative Data
The following tables summarize quantitative data from various studies on the microbial degradation of bromophenols.
Table 1: Degradation Efficiency of Bromophenols by Different Microbial Strains
| Microbial Strain/Consortium | Bromophenol | Initial Conc. (mg/L) | Degradation Efficiency (%) | Time (hours) | Reference |
| Arthrobacter chlorophenolicus A6 | 4-Bromophenol | 125 | ~100 | 68 | (Adapted from[15]) |
| Stenotrophomonas sp. LZ-1 | 4-Bromophenol | 200 | 100 | 18 | (Adapted from[3]) |
| Four-strain consortium | Tribromoneopentyl alcohol (TBNPA) | Not Specified | 100 | 72-168 | (Adapted from[2]) |
| Caldariomyces fumago | 2-Chloro-4-nitrophenol | 1 mM | >80 | 72 | (Adapted from[16]) |
Table 2: Optimal Conditions for Bromophenol Degradation
| Parameter | Optimal Value/Range | Microbial Strain/Consortium | Reference |
| pH | 7.0 - 9.0 | Stenotrophomonas sp. LZ-1 | (Adapted from[3]) |
| Temperature | 25 - 35 °C | General observation | (Adapted from[4]) |
| Co-substrate | Glucose, Yeast Extract | Four-strain consortium | (Adapted from[2]) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for microbial degradation of bromophenols.
Microbial Degradation Pathway of 4-Bromophenol
Caption: Aerobic degradation pathway of 4-bromophenol via hydroquinone.
References
- 1. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inoculum Preparation [bio-protocol.org]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2.4. Preparation of Inocula of Isolated Strains for 1,4-D Degradation Experiments [bio-protocol.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 12. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SOP for Preparation of Culture Inoculum | Pharmaguideline [pharmaguideline.com]
- 14. Separation of 4-Bromophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago [mdpi.com]
Technical Support Center: Synthesis and Purification of 2,6-dibromo-4-cyanophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 2,6-dibromo-4-cyanophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthesis routes for 2,6-dibromo-4-cyanophenol?
A1: The most common starting material for the synthesis of 2,6-dibromo-4-cyanophenol is 4-cyanophenol, also known as 4-hydroxybenzonitrile. The primary synthesis route involves the electrophilic bromination of the aromatic ring at the positions ortho to the hydroxyl group. This is typically achieved using a brominating agent in a suitable solvent.
Q2: What are the potential impurities I might encounter in my synthesized 2,6-dibromo-4-cyanophenol?
A2: Common impurities can include:
-
Unreacted 4-cyanophenol: The starting material may not have fully reacted.
-
Monobrominated species (2-bromo-4-cyanophenol): Incomplete bromination can lead to this byproduct.
-
Over-brominated species (2,4,6-tribromophenol): The highly activating nature of the hydroxyl group can sometimes lead to the substitution of the cyano group with a third bromine atom, especially under harsh conditions.
-
Isomeric byproducts: While the hydroxyl group strongly directs to the ortho positions, trace amounts of other isomers might form.
-
Colored impurities: Oxidation of the phenol can lead to the formation of colored byproducts, often appearing as yellow or brown tints in the final product.
Q3: What are the recommended methods for purifying crude 2,6-dibromo-4-cyanophenol?
A3: The two primary methods for purifying 2,6-dibromo-4-cyanophenol are recrystallization and column chromatography.
-
Recrystallization is effective for removing small amounts of impurities when the crude product is relatively pure. A suitable solvent system will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Column chromatography is a more powerful technique for separating the desired product from significant amounts of impurities, especially those with similar polarities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature, but monitor for byproduct formation.- Ensure the molar ratio of the brominating agent to 4-cyanophenol is optimal. |
| Product loss during workup. | - Ensure complete precipitation of the product before filtration.- Minimize transfers of the product between vessels. | |
| Low Purity (Multiple Spots on TLC) | Incomplete bromination. | - Increase the stoichiometry of the brominating agent.- Ensure efficient stirring and adequate reaction time. |
| Over-bromination. | - Use a milder brominating agent or less forcing reaction conditions (e.g., lower temperature).- Carefully control the stoichiometry of the brominating agent. | |
| Presence of starting material. | - Purify the crude product using column chromatography. | |
| Product is Colored (Yellow/Brown) | Oxidation of the phenol. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified, peroxide-free solvents. |
| Residual bromine. | - Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite. | |
| Difficulty with Recrystallization (Oiling out, Poor Crystal Formation) | Improper solvent choice. | - Screen a variety of solvent systems (e.g., ethanol/water, methanol/water, toluene, chloroform).- Ensure the product is fully dissolved at the higher temperature. |
| Cooling too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Solution is too concentrated or too dilute. | - Adjust the solvent volume to achieve saturation at the boiling point of the solvent. |
Data Presentation
Synthesis of 2,6-dibromo-4-cyanophenol: A Comparison of Reaction Conditions
The following table summarizes various reported methods for the synthesis of 2,6-dibromo-4-cyanophenol, highlighting the reaction conditions, yield, and purity.
| Starting Material | Brominating System | Solvent | Reaction Conditions | Yield (%) | HPLC Purity (%) | Reference |
| 4-Hydroxybenzonitrile | Na₂S₂O₈ / KBr | 50% Methanol (aq) | UV light, 8 h | 94 | 98 | [1] |
| 4-Hydroxybenzonitrile | Na₂S₂O₈ / NaBr | Tetrahydrofuran | UV light, 10 h | 95.6 | 98.3 | [1] |
| 4-Hydroxybenzonitrile | K₂S₂O₈ / NaBr | 50% Ethanol (aq) | 50°C, 4 h | 92 | 98 | [1] |
| 4-Hydroxybenzonitrile | Na₂S₂O₈ / NaBr | N,N-Dimethylformamide | 80°C, 5 h | 93.8 | 96.5 | [1] |
| 4-Hydroxybenzonitrile | (NH₄)₂S₂O₈ / CuBr | N,N-Dimethylformamide | 30°C, 10 h | 95.2 | 97.6 | [1] |
Experimental Protocols
Protocol 1: Recrystallization of 2,6-dibromo-4-cyanophenol
This protocol provides a general procedure for the recrystallization of crude 2,6-dibromo-4-cyanophenol. The ideal solvent system should be determined empirically.
Materials:
-
Crude 2,6-dibromo-4-cyanophenol
-
Recrystallization solvent (e.g., 50% ethanol in water, methanol, toluene, or chloroform)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 2,6-dibromo-4-cyanophenol in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen recrystallization solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the solid completely dissolves.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 2,6-dibromo-4-cyanophenol
This protocol outlines a general procedure for the purification of 2,6-dibromo-4-cyanophenol by silica gel column chromatography.
Materials:
-
Crude 2,6-dibromo-4-cyanophenol
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent mixture and pour it into the column, allowing it to pack evenly without air bubbles. Top the silica gel with another layer of sand.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elute the column: Begin eluting the column with the chosen solvent system. Start with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions: Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Combine and evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 2,6-dibromo-4-cyanophenol.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Bromophenols, with a Focus on the Elusive 2-Bromo-4-(2,6-dibromophenoxy)phenol
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of various bromophenols, a class of marine-derived natural products with significant therapeutic potential. While direct experimental data on the bioactivity of 2-Bromo-4-(2,6-dibromophenoxy)phenol remains unavailable in public literature, this guide will draw comparisons from structurally similar polybrominated diphenyl ethers (PBDEs) and other bromophenols to infer its potential activities.
Bromophenols, secondary metabolites found in marine algae and sponges, have garnered considerable attention for their diverse biological activities, including antimicrobial, antioxidant, anticancer, and anti-diabetic properties.[1][2][3] The bioactivity of these compounds is intricately linked to the number and position of bromine and hydroxyl substituents on their aromatic rings. This guide will delve into the antibacterial and antioxidant activities of bromophenols, providing available quantitative data, detailed experimental protocols, and insights into the potential signaling pathways they may modulate.
Comparative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the antibacterial and antioxidant activities of several bromophenols that are structurally related to this compound.
Table 1: Antibacterial Activity of Selected Bromophenols
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol | Staphylococcus aureus (MRSA) | 0.117–2.5 | [4] |
| Enterococcus faecium (VRE) | 0.117–2.5 | [4] | |
| Escherichia coli | 0.5–2 | [4] | |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 24 | [5] |
| Pseudomonas aeruginosa | 780 | [5] | |
| 3,5-Dibromo-2-(2′,4′-dibromophenoxy)-phenol | Not Specified | Not Specified | [6] |
| 3,4,5-Tribromo-2-(2′,4′-dibromophenoxy)-phenol | Not Specified | Not Specified | [6] |
Table 2: Antioxidant Activity of Selected Bromophenols (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | 8.5 | [1] |
| A series of bromophenols from Polysiphonia urceolata | 6.1 - 35.8 | [1] |
| Bis (2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) | Effective ABTS radical scavenger | [7] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: The DPPH radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Dissolve the bromophenol compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Reaction: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH working solution to each well. A positive control (e.g., ascorbic acid) and a blank (solvent with DPPH solution) should also be included.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against sample concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the bromophenol compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Inoculation: Inoculate each well of the microplate containing the compound dilutions with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) should be included.
-
Incubation: Incubate the microplate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Potential Signaling Pathways and Mechanisms of Action
The bioactivity of bromophenols is likely mediated through their interaction with various cellular signaling pathways. Based on studies of related compounds, two potential pathways are highlighted below.
Nrf2-Mediated Antioxidant Response
Some bromophenols have been shown to exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Caption: Nrf2-mediated antioxidant response pathway potentially modulated by bromophenols.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the bioactivity of bromophenol compounds involves several key steps, from isolation or synthesis to in vitro and in vivo testing.
Caption: General experimental workflow for the bioactivity screening of bromophenols.
Conclusion
While the specific bioactivity of this compound remains to be elucidated through direct experimental investigation, the available data on structurally similar bromophenols provide a strong rationale for its potential as a bioactive compound. The comparative data presented in this guide suggest that it may possess significant antibacterial and antioxidant properties. The provided experimental protocols and insights into potential mechanisms of action offer a framework for future research to unlock the therapeutic potential of this and other novel bromophenols. Further studies are crucial to isolate or synthesize this compound and subject it to a comprehensive panel of bioassays to definitively characterize its biological profile.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer Therapy [mdpi.com]
- 7. mdpi.com [mdpi.com]
Unambiguous Structural Verification of 2-Bromo-4-(2,6-dibromophenoxy)phenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of the structure of 2-Bromo-4-(2,6-dibromophenoxy)phenol, with a primary focus on the definitive method of single-crystal X-ray crystallography. Due to the limited public availability of specific data for the requested compound, this guide will utilize data for the closely related and structurally representative compound, 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol, to illustrate the principles and comparative strengths of each method.
The unequivocal determination of a molecule's three-dimensional arrangement is a critical step in chemical research and development, influencing its physicochemical properties, biological activity, and intellectual property considerations. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography stands as the gold standard, offering a direct and unambiguous visualization of the atomic arrangement in the solid state.
Definitive Structure by X-ray Crystallography
Single-crystal X-ray crystallography provides an atomic-resolution three-dimensional model of a molecule. The process involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
While specific crystallographic data for this compound or its close isomer 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is not publicly available in crystallographic databases, a representative dataset for a similarly substituted hydroxylated polybrominated diphenyl ether, 2,6-Dibromo-4-(2-hydroxyethyl)phenol, illustrates the type of precise structural information that can be obtained[1].
Table 1: Representative Crystallographic Data for a Substituted Bromophenol
| Parameter | Value |
| Chemical Formula | C₈H₈Br₂O₂ |
| Molecular Weight | 295.94 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5740 (17) |
| b (Å) | 9.845 (2) |
| c (Å) | 11.392 (2) |
| α (°) | 86.08 (3) |
| β (°) | 75.79 (3) |
| γ (°) | 87.39 (3) |
| Volume (ų) | 929.6 (3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 2.113 |
| Absorption Coefficient (mm⁻¹) | 8.682 |
| F(000) | 568 |
| Data obtained from a representative structure of a related bromophenol.[1] |
This data provides precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for the structural determination of a small organic molecule like this compound via single-crystal X-ray diffraction is as follows:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data (intensities and positions of diffracted X-ray spots) are collected on a detector.
-
Data Processing: The collected raw data is processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure in solution and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). For this compound, ¹H and ¹³C NMR would confirm the number of unique protons and carbons, their connectivity, and the substitution pattern on the aromatic rings.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | X-ray diffraction by a single crystal | Nuclear spin transitions in a magnetic field | Ionization and mass-to-charge ratio analysis |
| Sample Phase | Solid (single crystal) | Solution | Solid, liquid, or gas |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Chemical environment, connectivity, stereochemistry (in solution) | Molecular weight, elemental composition, fragmentation pattern |
| Key Advantage | Unambiguous 3D structure determination | Provides information on structure in solution and dynamics | High sensitivity, determination of molecular formula |
| Key Limitation | Requires high-quality single crystals | Can have overlapping signals in complex molecules | Does not directly provide 3D structural information |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed to deduce the molecular structure. For a hydroxylated polybrominated diphenyl ether, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, and the ¹³C NMR would indicate the number of distinct carbon environments.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For polybrominated compounds, the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a characteristic signature.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. For hydroxylated compounds, derivatization (e.g., methylation or silylation) may be necessary to improve volatility and chromatographic performance.
-
Chromatographic Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column.
-
Mass Analysis: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio and detected.
References
Unveiling the Antibacterial Potential of Brominated Diphenyl Ethers: A Comparative Analysis
A comprehensive review of the antibacterial efficacy of various brominated diphenyl ethers (BDEs) reveals their significant potential as antimicrobial agents, particularly against resilient bacterial strains. This guide synthesizes experimental data from multiple studies to offer a comparative perspective on their activity, supported by detailed methodologies and visual workflows for researchers, scientists, and drug development professionals.
Naturally occurring polybrominated diphenyl ethers (PBDEs), primarily isolated from marine sponges of the Dysidea and Lamellodysidea genera, have demonstrated potent antibacterial properties.[1][2][3] These compounds exhibit strong inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including drug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA).[1][4] The antibacterial activity of these marine-derived natural products often surpasses that of conventional antibiotics, highlighting their potential as lead molecules for novel drug development.[1][5]
Comparative Antibacterial Activity of Brominated Diphenyl Ethers
The antibacterial efficacy of BDEs is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various BDEs against a panel of clinically relevant bacteria, as reported in several key studies.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Polybrominated Diphenyl Ethers from Lamellodysidea sp. and Dysidea granulosa [1][3][6]
| Compound | S. aureus (Susceptible) | S. aureus (Resistant) | E. faecium (Susceptible) | E. faecium (Resistant) | E. coli |
| 2 | 0.8 | 1.6 | 0.8 | 1.6 | >50 |
| 3 | 0.8 | 1.6 | 0.4 | 0.8 | >50 |
| 4 | 1.6 | 3.1 | 0.8 | 1.6 | >50 |
| 5 | 0.8 | 1.6 | 0.8 | 1.6 | >50 |
| 6 | 0.8 | 1.6 | 0.4 | 0.8 | >50 |
| 7 | 1.6 | 3.1 | 1.6 | 3.1 | >50 |
| 9 | 0.4 | 0.8 | 0.4 | 0.8 | 3.1 |
| 10 | 0.8 | 0.8 | 0.4 | 0.8 | 25 |
| 11 | 0.8 | 1.6 | 0.8 | 1.6 | 12.5 |
| 12 | 0.8 | 0.8 | 0.4 | 0.8 | 50 |
| 13 | 0.8 | 0.8 | 0.4 | 0.8 | >50 |
| Oxacillin | 0.4 | >50 | - | - | - |
| Vancomycin | - | - | 1.6 | >50 | - |
Note: The specific structures of compounds 2-7 and 9-13 can be found in the source publication.[1]
Table 2: Minimum Inhibitory Concentrations (mg/L) of Polybrominated Diphenyl Ethers from Dysidea Sponges [5]
| Compound | MRSA (N315) | MSSA (FDA209P) | E. coli O157:H7 (ATCC 43895) | Salmonella Typhimurium (ATCC 13311) |
| 1 (2-(2',4'-dibromophenoxy)-3,5-dibromophenol) | 1.0 | 0.5 | 4.0 | 4.0 |
| 2 (2-(2',4'-dibromophenoxy)-3,4,5-tribromophenol) | 2.0 | 1.0 | 8.0 | 8.0 |
| 3 (2-(2',4'-dibromophenoxy)-4,6-dibromophenol) | 1.0 | 0.5 | 8.0 | 8.0 |
The data clearly indicate that many of these naturally occurring BDEs exhibit potent activity against Gram-positive bacteria, with MIC values in the low- to sub-microgram per milliliter range.[1][6] Notably, several compounds are also effective against drug-resistant strains of S. aureus and E. faecium.[1] The activity against Gram-negative bacteria such as E. coli appears to be more structure-dependent, with only a few compounds showing significant inhibition.[1] Specifically, 2-(2',4''-Dibromophenoxy)-3,5-dibromophenol has been highlighted for its broad-spectrum antibacterial activity.[5]
Experimental Protocols
The evaluation of the antibacterial activity of BDEs typically involves standard microbiological assays to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on the methodologies described in the cited literature.
1. Bacterial Strains and Culture Conditions: A panel of clinically relevant bacterial strains is used, including both Gram-positive and Gram-negative bacteria. This often includes drug-susceptible and drug-resistant strains to assess the spectrum of activity. Examples of commonly used strains include:
-
Staphylococcus aureus (including methicillin-sensitive and methicillin-resistant strains)[1][5]
-
Enterococcus faecium (including vancomycin-sensitive and vancomycin-resistant strains)[1]
-
Escherichia coli (including pathogenic strains like O157:H7)[1][5]
-
Salmonella species[5]
-
Bacillus subtilis[2]
-
Klebsiella pneumoniae[2]
Bacteria are typically grown in appropriate liquid broth media (e.g., Mueller-Hinton broth) or on solid agar plates at 37°C.
2. Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined using a broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of BDE Solutions: The purified BDE compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilutions: A series of twofold serial dilutions of the BDE stock solutions are prepared in 96-well microtiter plates containing broth media.
-
Bacterial Inoculation: The bacterial strains are cultured to a specific density (e.g., 0.5 McFarland standard), and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 16-24 hours.
-
Data Interpretation: The MIC is recorded as the lowest concentration of the BDE that completely inhibits visible bacterial growth. Positive and negative controls (wells with and without bacterial growth, respectively) and solvent controls are included to ensure the validity of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of the antibacterial activity of brominated diphenyl ethers.
Mechanism of Action and Structure-Activity Relationship
While the precise signaling pathways of BDE antibacterial activity are still under investigation, some studies suggest that their mechanism may involve disruption of the bacterial cell membrane.[2][4] The proposed mechanisms include binding to sterols, leading to increased membrane permeability, or inhibiting enzymes essential for membrane integrity.[4]
A clear structure-activity relationship has been observed. For instance, research suggests that for potent antibacterial activity, the B-ring of the diphenyl ether structure requires two bromine atoms and a hydroxyl group at the C-1' position.[1][4] Conversely, the presence of two phenolic hydroxyl groups at C-1' and C-2 can decrease cytotoxicity but also reduce activity against Gram-negative bacteria like E. coli.[1][4] The substitution pattern of bromine atoms on the aromatic rings also significantly influences the antibacterial potency and spectrum.[1]
References
- 1. Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. Polybrominated diphenyl ethers with potent and broad spectrum antimicrobial activity from the marine sponge Dysidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Marine-Derived Anticancer Compounds: Evaluating Polybrominated Diphenyl Ethers Against Clinically Approved Agents
Polybrominated diphenyl ethers (PBDEs) are a class of compounds naturally produced by marine organisms, particularly sponges, and have garnered interest for their potential as anticancer agents.[1][2] This guide will delve into the cytotoxic and apoptotic effects of representative PBDEs and compare their performance with clinically successful marine-derived drugs such as Eribulin, Trabectedin, and Cytarabine.
Performance Comparison of Marine Anticancer Compounds
The following tables summarize the available quantitative data on the anticancer activity of selected PBDEs and clinically approved marine-derived drugs.
Table 1: In Vitro Cytotoxicity (IC50) of Polybrominated Diphenyl Ethers Against Cancer Cell Lines
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat (T-cell leukemia) | 72 | ~2.5 | [3] |
| 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol | Ramos (B-cell lymphoma) | 72 | ~3.0 | [3] |
| 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat (T-cell leukemia) | 72 | 1.81 | [3] |
| 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | Ramos (B-cell lymphoma) | 72 | 2.95 | [3] |
| 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | HL-60 (Promyelocytic leukemia) | 72 | 1.61 | [3][4] |
| 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | THP-1 (Acute monocytic leukemia) | 72 | 2.15 | [3] |
| 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | Primary Acute Myeloid Leukemia (AML) cells | Not Specified | Lower than healthy PBMCs | [4] |
Table 2: Overview of Clinically Approved Marine-Derived Anticancer Drugs
| Drug Name | Marine Source | Mechanism of Action | Approved Indications |
| Eribulin (Halaven®) | Synthetic analog of Halichondrin B from the marine sponge Halichondria okadai | Inhibits microtubule growth, leading to cell cycle arrest and apoptosis.[5][6][7] | Metastatic breast cancer, liposarcoma.[7][8] |
| Trabectedin (Yondelis®) | Originally from the tunicate Ecteinascidia turbinata | Binds to the minor groove of DNA, interfering with cell division, transcription, and DNA repair.[9][10][11][12] | Soft tissue sarcoma, ovarian cancer.[9][13] |
| Cytarabine (Ara-C) | Synthetic analog of spongouridine from the sponge Cryptotethia crypta | Inhibits DNA polymerase, leading to termination of DNA synthesis and cell death.[14][15][16][17][18] | Acute myeloid leukemia, acute lymphocytic leukemia, chronic myelogenous leukemia.[14] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these marine compounds are mediated through various cellular pathways. Below are graphical representations of these mechanisms.
Caption: Mechanism of action for Eribulin.
Caption: Mechanism of action for Trabectedin.
Caption: Mechanism of action for Cytarabine.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the anticancer activity of marine compounds are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[19] The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[20]
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. A viability dye, such as Propidium Iodide (PI), is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[20]
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after treatment with the test compound.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the populations of live, early apoptotic, and late apoptotic/necrotic cells.
Caption: A representative experimental workflow.
References
- 1. repository.naturalis.nl [repository.naturalis.nl]
- 2. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer Therapy [mdpi.com]
- 4. First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eribulin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanism of Action | YONDELIS® [yondelis.com]
- 13. Trabectedin - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytarabine - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 18. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Weight of 2-Bromo-4-(2,6-dibromophenoxy)phenol: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for confirming the molecular weight of 2-Bromo-4-(2,6-dibromophenoxy)phenol, a compound not readily indexed in major chemical databases. Detailed experimental protocols and supporting data are presented to ensure accurate and reproducible results.
The chemical structure of this compound, as determined by IUPAC nomenclature, consists of a phenol ring with a bromine atom at the second position and a 2,6-dibromophenoxy group at the fourth position. This substitution pattern leads to the molecular formula C₁₂H₇Br₃O₂.
Molecular Weight Comparison
Accurate mass determination is crucial for confirming the elemental composition of a molecule. The theoretical molecular weights for C₁₂H₇Br₃O₂ are presented below, which can be compared against experimental values obtained from mass spectrometry.
| Parameter | Value |
| Molecular Formula | C₁₂H₇Br₃O₂ |
| Theoretical Monoisotopic Mass | 423.8040 Da |
| Theoretical Average Mass | 424.81 g/mol |
Mass Spectrometry Analysis
Mass spectrometry is the premier technique for determining the molecular weight of small molecules due to its high sensitivity and accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like phenols, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol for ESI Mass Spectrometry
1. Sample Preparation:
-
Dissolve the this compound sample in a high-purity solvent such as methanol, acetonitrile, or a mixture of the two, to a final concentration of approximately 10 µg/mL.[1]
-
Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a 0.2 µm syringe filter to prevent clogging of the instrument's tubing.[1]
-
Prepare a blank sample consisting of the same solvent used to dissolve the analyte. Running a blank before and after the sample is crucial for identifying any carryover or contamination.[1]
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for phenolic compounds, as the acidic phenolic proton is readily lost to form a [M-H]⁻ ion.[2]
-
Capillary Voltage: Set the capillary voltage to an appropriate value, typically in the range of 2-4 kV.
-
Source and Desolvation Temperatures: Optimize the source and desolvation gas temperatures to ensure efficient desolvation without causing thermal degradation of the analyte. Typical temperatures might be 100-150°C for the source and 250-350°C for the desolvation gas.
-
Nebulizer and Drying Gas Flow: Adjust the nebulizer and drying gas (typically nitrogen) flow rates to achieve a stable spray.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular ion, for instance, m/z 100-600.
3. Data Acquisition and Analysis:
-
Inject the blank solution first to establish the background noise.
-
Inject the prepared sample solution.
-
Acquire the mass spectrum, looking for the [M-H]⁻ ion. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern for a molecule containing three bromine atoms should be observed.
-
The most abundant peak in the isotopic cluster of the deprotonated molecule [M-H]⁻ should correspond to the monoisotopic mass.
Mass Spectrometry Workflow
Caption: Workflow for molecular weight determination by ESI-MS.
Alternative Analytical Techniques
While mass spectrometry is the gold standard, other techniques can provide complementary data for molecular weight determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to estimate the molecular weight of small molecules in solution by measuring their diffusion coefficients.[3][4] This method can be particularly useful for confirming the monomeric state of the compound in solution.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques separate molecules based on their hydrodynamic volume.[5] By calibrating the column with standards of known molecular weight, the molecular weight of the analyte can be estimated. This method is more commonly used for polymers but can be adapted for smaller molecules.[5]
Conclusion
Confirming the molecular weight of this compound can be effectively achieved using high-resolution electrospray ionization mass spectrometry. The characteristic isotopic pattern resulting from the three bromine atoms provides a high degree of confidence in the elemental composition. For orthogonal validation, techniques such as DOSY-NMR can offer further evidence of the compound's molecular weight and aggregation state in solution. The detailed protocols provided in this guide will aid researchers in obtaining accurate and reliable data for the structural elucidation of this and other novel small molecules.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 3. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Guide to the Spectroscopic Cross-Referencing of Synthesized vs. Natural Bromophenols
For researchers, scientists, and professionals in drug development, the unequivocal identification of bioactive compounds is paramount. Bromophenols, a class of halogenated organic compounds found in both synthetic and natural contexts, are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the spectroscopic data of synthesized versus natural bromophenols, focusing on 2,4,6-tribromophenol as a representative example. Detailed experimental protocols for both synthesis and a general extraction method from a natural source are provided, alongside a cross-referenced summary of their spectroscopic signatures.
Experimental Protocols
Synthesis of 2,4,6-Tribromophenol
A common laboratory synthesis of 2,4,6-tribromophenol involves the direct bromination of phenol in a suitable solvent.
Materials:
-
Phenol
-
Bromine
-
Water or an organic solvent (e.g., ethanol)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., dilute ethanol)
Procedure:
-
Dissolve a known amount of phenol in cold water in a reaction flask equipped with a stirrer.[1]
-
Slowly add a solution of bromine in water to the stirred phenol solution.[1]
-
A white precipitate of 2,4,6-tribromophenol will form.
-
Continue stirring until the reaction is complete.
-
Collect the precipitate by filtration.[1]
-
Wash the collected solid with water to remove any unreacted starting materials.[1]
-
Purify the crude product by recrystallization from a suitable solvent, such as dilute ethanol, to yield long, slender needles of 2,4,6-tribromophenol.[1]
Isolation of Natural Bromophenols from Red Algae (General Protocol)
Natural bromophenols are frequently isolated from marine red algae, such as species from the genera Rhodomela and Laurencia. The following is a general procedure for their extraction and isolation.
Materials:
-
Air-dried and ground red algae (e.g., Rhodomela confervoides)
-
95% Ethanol
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Acetone
-
Silica gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
The air-dried and ground algal material is soaked in 95% ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction.[2]
-
The combined ethanol extracts are concentrated under reduced pressure to yield a syrup.[2]
-
The syrup is then partitioned with ethyl acetate (EtOAc).[2]
-
The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing acetone in petroleum ether to separate fractions based on polarity.[2]
-
Fractions containing bromophenols are further purified using Sephadex LH-20 column chromatography.[2]
-
Final purification of individual bromophenols is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[2]
Spectroscopic Data Comparison: 2,4,6-Tribromophenol
The structural elucidation of both synthesized and natural bromophenols relies on a combination of spectroscopic techniques. The data presented below for 2,4,6-tribromophenol demonstrates the expected consistency between the two sources.
¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: NMR Spectroscopic Data for 2,4,6-Tribromophenol
| Nucleus | Synthesized ¹H NMR (CDCl₃) δ (ppm) | Natural ¹H NMR (Reported) | Synthesized ¹³C NMR (CDCl₃) δ (ppm) | Natural ¹³C NMR (Reported) |
| H-3, H-5 | 7.59 (s, 2H)[3] | Consistent with synthesized | C-1: 145.4 | Consistent with synthesized |
| OH | 5.8 (br s, 1H) | Consistent with synthesized | C-2, C-6: 115.4 | Consistent with synthesized |
| C-3, C-5: 135.5 | Consistent with synthesized | |||
| C-4: 118.2 | Consistent with synthesized |
Note: The reported NMR data for natural bromophenols from various marine sources are consistent with the data obtained from synthesized standards.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in a characteristic pattern for brominated compounds.
Table 2: Mass Spectrometry Data for 2,4,6-Tribromophenol
| Ion | Expected m/z | Observed m/z (Synthesized) |
| [M]⁺ | 328, 330, 332, 334 | 328, 330, 332, 334[4][5] |
| [M-Br]⁺ | 249, 251, 253 | 249, 251, 253[4] |
Note: The mass spectrum of 2,4,6-tribromophenol is characterized by a molecular ion cluster with a distinctive isotopic pattern due to the presence of three bromine atoms.
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Infrared Spectroscopy Data for 2,4,6-Tribromophenol
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenol) | ~3400-3600 cm⁻¹[6] |
| C-O stretch (phenol) | ~1200 cm⁻¹[6] |
| C=C stretch (aromatic) | ~1450-1600 cm⁻¹[6] |
| C-Br stretch | ~500-700 cm⁻¹ |
Note: The IR spectrum of 2,4,6-tribromophenol will show characteristic absorptions for the hydroxyl group, the aromatic ring, and the carbon-bromine bonds.
Signaling Pathways Influenced by Bromophenols
Bromophenols have been shown to modulate various cellular signaling pathways, which is a key aspect of their therapeutic potential.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tribromophenol(118-79-6) MS spectrum [chemicalbook.com]
- 5. Phenol, 2,4,6-tribromo- [webbook.nist.gov]
- 6. 2,4,6-Tribromophenol(118-79-6) IR Spectrum [m.chemicalbook.com]
Unveiling the Potency of Bromophenol Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the inhibitory effects of various bromophenol derivatives on acetylcholinesterase (AChE). Through a synthesis of experimental data, this document offers a comparative analysis to inform future research and development in the pursuit of novel therapeutics for neurodegenerative diseases.
Comparative Analysis of Inhibitory Potency
The inhibitory effects of a series of novel bromophenol derivatives against acetylcholinesterase have been quantified, revealing a range of potencies. The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for these compounds, providing a clear comparison of their efficacy.
| Compound ID | IC50 (nM) | Ki (nM) | Reference |
| Series 1 | |||
| 13 | - | 11.04 ± 0.61 | [1] |
| 14 | - | 11.62 ± 2.75 | [1] |
| 15 | - | 24.86 ± 5.30 | [1] |
| 16 | - | 16.27 ± 2.98 | [1] |
| 17 | - | 21.04 ± 4.72 | [1] |
| 18 | - | 7.92 ± 1.38 | [1] |
| 19 | - | 17.43 ± 3.15 | [1] |
| 20 | - | 8.32 ± 0.69 | [1] |
| 21 | - | 6.54 ± 1.03 | [1] |
| Series 2 | |||
| Compound A | - | 4.60 ± 1.15 | [2] |
| Compound B | - | 38.13 ± 5.91 | [2] |
| Compound C | - | 7.36 ± 1.31 | [2] |
| Compound D | - | 29.38 ± 3.68 | [2] |
Note: The specific structures of the compounds are detailed in the cited literature. The presented data highlights the significant inhibitory potential of these bromophenol derivatives, with some compounds exhibiting Ki values in the low nanomolar range.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity was conducted using the well-established Ellman's method. This colorimetric assay provides a reliable and sensitive means of quantifying enzyme activity.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
-
Bromophenol derivative stock solution (in a suitable solvent like 70% ethanol)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)
-
Acetylthiocholine iodide (ATCI) substrate solution (e.g., 14 mM)
-
Sodium dodecyl sulfate (SDS) solution (5%)
-
96-well microplate
-
Microplate reader
Procedure: [3]
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the bromophenol derivative stock solution (test compound) or solvent for the control.
-
10 µL of AChE solution (1 U/mL).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.
-
Incubation and Measurement: Shake the plate for 1 minute and then incubate for 10 minutes at 25°C.
-
Stopping the Reaction: Add 20 µL of 5% SDS to each well to stop the reaction.
-
Absorbance Reading: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizing the Process and Pathway
To better illustrate the experimental and biological contexts, the following diagrams have been generated.
Caption: Experimental workflow for the Ellman's method to determine acetylcholinesterase inhibition.
Caption: Mechanism of acetylcholinesterase inhibition by bromophenol derivatives in a cholinergic synapse.
References
A Comparative Analysis of the Antioxidant Potential of Various Bromophenols
The quest for novel and potent antioxidants has led researchers to explore a diverse range of chemical compounds. Among these, bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have garnered significant attention for their notable biological activities, including their capacity to combat oxidative stress. This guide provides a comparative analysis of the antioxidant potential of various bromophenols, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Quantitative Assessment of Antioxidant Activity
The antioxidant efficacy of different bromophenols has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of free radicals. A lower IC50 value indicates a higher antioxidant activity. The data presented below is a summary from multiple studies and includes results from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays.
| Bromophenol Derivative | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Ferric Reducing Power (Absorbance at 700 nm) | Cupric Reducing Power (Absorbance at 450 nm) | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid (1) | 19.84 µM | - | 1.996 ± 0.002 | 1.896 ± 0.002 | [1] |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid (2) | - | - | 0.744 ± 0.002 | - | [1] |
| Bromophenol 1 (from Symphyocladia latiuscula) | 8.5 µM | - | - | - | [2] |
| Bromophenol 2 (from Polysiphonia urceolata) | 20.3 µM | - | - | - | [2] |
| Derivative 25 | - | - | 2.455 ± 0.004 | 1.853 ± 0.003 | [1] |
| Derivative 26 | - | - | 2.016 ± 0.002 | 1.642 ± 0.002 | [1] |
| BHT (Standard) | - | - | 2.146 ± 0.002 | 1.744 ± 0.003 | [1] |
| Trolox (Standard) | - | - | 1.993 ± 0.004 | 1.829 ± 0.004 | [1] |
Note: A higher absorbance value in the ferric and cupric reducing power assays indicates greater antioxidant activity. Dashes indicate that the data was not available in the cited sources.
The structural features of bromophenols, such as the number and position of hydroxyl and bromine groups, significantly influence their antioxidant activity.[2][3] Studies suggest that the catechol group (an aromatic ring with two hydroxyl groups) plays a crucial role in the radical scavenging capacity.[2]
Experimental Protocols
A clear understanding of the methodologies used to assess antioxidant potential is crucial for the interpretation and replication of results. Below are detailed protocols for the commonly employed DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Sample Preparation : Dissolve the bromophenol compounds and standard antioxidants (e.g., ascorbic acid, Trolox) in the same solvent to create a series of concentrations.
-
Reaction Mixture : In a microplate or cuvette, mix a specific volume of the DPPH solution with a specific volume of the sample or standard solution. A control containing the solvent instead of the sample is also prepared.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination : The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.[4]
ABTS Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Reagent Preparation : Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Radical Generation : Mix the ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Sample Preparation : Prepare different concentrations of the bromophenol compounds and standard antioxidants.
-
Reaction Mixture : Add a specific volume of the sample or standard to a specific volume of the ABTS•+ working solution.
-
Incubation : Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measurement : Measure the absorbance at the specified wavelength.
-
Calculation and IC50 Determination : The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.[4][5]
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway in Antioxidant Response
Many bromophenols exert their protective effects against oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by bromophenols under oxidative stress.
Experimental Workflow for Antioxidant Potential Analysis
The comparative analysis of the antioxidant potential of various bromophenols typically follows a structured experimental workflow, from sample preparation to data analysis.
Caption: General experimental workflow for assessing antioxidant potential.
References
- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Bromo-4-(2,6-dibromophenoxy)phenol: A Mechanistic Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 2-Bromo-4-(2,6-dibromophenoxy)phenol, a member of the brominated phenol class of compounds. Due to the limited direct experimental data on this specific molecule, this guide extrapolates its potential activities based on structurally similar brominated phenols and polybrominated diphenyl ethers (PBDEs). The guide compares its predicted performance with commercially available alternatives and provides detailed experimental protocols for validation.
Mechanism of Action: An Overview
Brominated phenols are recognized for their diverse biological activities, which are thought to stem from their antioxidant properties and their ability to modulate key cellular signaling pathways. The primary proposed mechanisms of action for this compound and its analogs include:
-
Radical Scavenging Activity: The phenolic hydroxyl group is crucial for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The presence and position of bromine atoms on the phenolic rings can influence this activity.
-
Modulation of Cellular Signaling Pathways: Structurally related compounds, such as polybrominated diphenyl ethers (PBDEs), have been shown to induce oxidative stress, which in turn can activate the Nrf2-mediated antioxidant response pathway. Furthermore, phenolic compounds have been demonstrated to influence other critical pathways, such as the PI3K/Akt signaling cascade, which is involved in cell survival and proliferation.
Comparative In Vitro Efficacy
To provide a framework for evaluating this compound, the following table summarizes the reported antioxidant activities of structurally related brominated phenols and standard antioxidants. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity in the respective assays. Lower IC50 values indicate higher antioxidant potency.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Reference Compound(s) |
| Hypothetical: this compound | To be determined | To be determined | - |
| 3,5-dibromo-2-(2,4-dibromophenoxy)phenol | 6.41 | 9.90 | Butylated Hydroxytoluene (BHT), Trolox, α-Tocopherol[1] |
| Butylated Hydroxytoluene (BHT) | 4.12 | 15.75 | [1] |
| Trolox | 11.75 | 9.36 | [1] |
| α-Tocopherol | 23.89 | 12.15 | [1] |
Commercially Available Alternatives
For researchers seeking to compare the activity of this compound, a variety of other brominated phenols are commercially available. These can serve as valuable positive or negative controls in experimental validations.
| Compound Name | Potential Suppliers |
| 2-Bromophenol | Otto Chemie Pvt. Ltd.[2] |
| 4-Bromophenol | Dhruv Remedies Pvt. Ltd., Amit Speciality Chemicals[3] |
| 2,4-Dibromophenol | Various chemical suppliers |
| 2,6-Dibromophenol | Various chemical suppliers |
| 2,4,6-Tribromophenol | Various chemical suppliers |
| 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol | BLDpharm[4] |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanisms of action, a series of in vitro assays are recommended. Detailed protocols for these key experiments are provided below.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound and reference antioxidants (e.g., Ascorbic acid, BHT, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Keep the solution in the dark.
-
Prepare a series of dilutions of the test compound and reference antioxidants in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test and reference compounds to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1][5]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of the compound.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compound and reference antioxidants
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS radical cation.
-
Dilute the ABTS radical cation solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and reference antioxidants.
-
Add a small volume (e.g., 10 µL) of each compound dilution to a cuvette or well, followed by a larger volume (e.g., 1 mL) of the diluted ABTS radical cation solution.
-
Incubate for a set time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Signaling Pathway Analysis
a) Nrf2 Activation Assay (Western Blot)
This assay determines if the test compound can induce the translocation of the transcription factor Nrf2 to the nucleus, a key event in the cellular antioxidant response.
-
Reagents and Equipment:
-
Cell line (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
Test compound
-
Reagents for nuclear and cytoplasmic protein extraction
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 6-24 hours). Include an untreated control.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against Nrf2.
-
Probe separate blots or strip and re-probe the same blot with antibodies against Lamin B (nuclear loading control) and GAPDH (cytoplasmic loading control) to ensure the purity of the fractions.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction of treated cells compared to the control indicates Nrf2 activation.
-
b) PI3K/Akt Pathway Inhibition Assay (Western Blot)
This assay assesses the effect of the test compound on the phosphorylation status of Akt, a key kinase in the PI3K/Akt signaling pathway. A decrease in Akt phosphorylation suggests inhibition of the pathway.
-
Reagents and Equipment:
-
Cell line (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway)
-
Cell culture medium and supplements
-
Test compound and a known PI3K/Akt inhibitor (positive control)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot equipment as described above
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Culture cells and treat with the test compound and controls as described for the Nrf2 assay.
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration.
-
Perform SDS-PAGE and Western blotting as described above.
-
Incubate the membrane with an antibody specific for phosphorylated Akt (e.g., at Serine 473).
-
Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Detect the bands and quantify the band intensities. A decrease in the ratio of phospho-Akt to total Akt in treated cells compared to the control indicates inhibition of the pathway.
-
Visualizing the Mechanisms and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of free radical scavenging by a phenolic antioxidant.
References
- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo phenol, 98% 2-Bromo phenol, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 1619982-49-8|2,6-Dibromo-4-(2,4-dibromophenoxy)phenol|BLD Pharm [bldpharm.com]
- 5. e3s-conferences.org [e3s-conferences.org]
"assessing the relative toxicity of different polybrominated diphenyl ethers"
For Researchers, Scientists, and Drug Development Professionals
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products.[1][2] Due to their persistence, bioaccumulation, and potential for toxic effects, PBDEs have become a significant environmental and public health concern.[3][4] This guide provides a comparative assessment of the toxicity of different PBDE congeners, supported by experimental data, to aid researchers in understanding their relative risks.
Relative Toxicity of Common PBDE Congeners
The toxicity of PBDEs varies significantly depending on the number and position of bromine atoms on the diphenyl ether structure.[1] There are 209 possible PBDE congeners, but only a subset is commonly found in commercial mixtures and environmental samples.[5][6] The most frequently detected congeners in human tissues include BDE-47, BDE-99, BDE-153, and BDE-209.[7][8]
Generally, lower-brominated PBDEs are considered more toxic and bioaccumulative than higher-brominated congeners.[3] However, recent studies suggest that highly brominated PBDEs, such as BDE-209, can also exert significant toxicity and may be debrominated in the environment or in vivo to form more toxic, lower-brominated congeners.[9][10][11]
The following table summarizes the relative toxicity of several key PBDE congeners based on various toxicological endpoints.
| PBDE Congener | Chemical Name | Key Toxic Effects | Potency Ranking (General) |
| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | Neurotoxicity, endocrine disruption (thyroid hormone), developmental toxicity.[8][12] | High |
| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | Neurotoxicity, hepatotoxicity, endocrine disruption.[13][14] | High |
| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | Bioaccumulative, potential endocrine disruptor.[12] | Moderate |
| BDE-209 | Decabromodiphenyl ether | Developmental toxicity, hepatotoxicity, potential to debrominate to more toxic congeners.[8][15] | Moderate to High (due to debromination) |
| Hydroxylated PBDEs (OH-PBDEs) | Metabolites of PBDEs | Potent endocrine disruptors, particularly of the thyroid system.[16][17] | Very High |
Experimental Data on PBDE Toxicity
The assessment of PBDE toxicity relies on a variety of in vitro and in vivo experimental models. Below are tables summarizing quantitative data from key studies.
Table 1: In Vitro Cytotoxicity of PBDE Congeners
| PBDE Congener | Cell Line | Endpoint | Effective Concentration (EC50/IC50) | Reference |
| BDE-28 | Zebrafish liver cells | Decreased cell viability | ~5 mg/L | [18] |
| BDE-47 | Human neuroblastoma (SH-SY5Y) | Decreased cell viability, increased LDH leakage, ROS production | 4 µg/mL | [19] |
| BDE-99 | Zebrafish liver cells | Decreased cell viability | ~2.5 mg/L | [18] |
| 6-OH-BDE-47 | Clone-9, HEPG2, Zebrafish liver cells | Decreased cell viability | Consistently most toxic hydroxylated compound | [18] |
| BDE-209 | Clone-9, HEPG2 cells | Decreased cell viability | 1.25 - 5 mg/L | [18] |
Table 2: In Vivo Neurotoxicity of PBDE Congeners
| PBDE Congener | Animal Model | Exposure | Observed Effects | Reference |
| BDE-47, -99, -153, -209 | Mice, Rats | Developmental | Alterations in learning, memory, and attention.[20] | [20] |
| DE-71 (mixture) | Rodents | Developmental | Long-lasting changes in spontaneous locomotor behavior. | [12] |
| BDE-47 | Adult Mice | 30 days | Decreased sperm capacitation rate.[13] | [13] |
| BDE-209 | Mice | - | Increased testicular malondialdehyde (MDA), decreased SOD activity.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are examples of protocols used to assess PBDE toxicity.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of PBDEs on cell viability.
-
Cell Line: 3T3-L1 preadipocytes.
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere.
-
Expose cells to a range of concentrations of the PBDE congener of interest (e.g., BDE-47: 2.5, 7.5, 12.5, 18.75, and 25 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[21]
-
After exposure, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Living cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
2. Zebrafish Embryo Toxicity (FET) Test (OECD TG 236)
-
Objective: To assess the developmental toxicity of PBDEs.
-
Organism: Zebrafish (Danio rerio) embryos.
-
Procedure:
-
Collect newly fertilized zebrafish eggs.
-
Expose embryos to a range of concentrations of the PBDE congener of interest (e.g., BDE-47, BDE-99, BDE-209) in multi-well plates.[15]
-
Incubate the plates under controlled conditions (temperature, light/dark cycle).
-
Observe and record lethal and sub-lethal endpoints at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization).
-
Lethal endpoints include coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
Sub-lethal endpoints include developmental abnormalities such as yolk sac edema, pericardial edema, and spinal curvature.[14][15]
-
Signaling Pathways and Experimental Workflows
Mechanisms of PBDE-Induced Toxicity
PBDEs can induce toxicity through various mechanisms, including oxidative stress, apoptosis, and endocrine disruption.[1]
Caption: Key molecular pathways involved in PBDE-induced toxicity.
Workflow for Assessing PBDE Neurotoxicity
The following diagram illustrates a typical workflow for investigating the neurotoxic effects of PBDEs.
Caption: A generalized workflow for assessing the neurotoxicity of PBDEs.
References
- 1. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. epa.gov [epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. Exposure pathways, levels and toxicity of polybrominated diphenyl ethers in humans: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity and risk priority ranking of polybrominated diphenyl ethers (PBDEs): A relative receptor-bound concentration approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DEVELOPMENTAL NEUROTOXICITY OF POLYBROMINATED DIPHENYL ETHER (PBDE) FLAME RETARDANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Toxic effects of polybrominated diphenyl ethers (BDE 47 and 99) and localization of BDE-99–induced cyp1a mRNA in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Toxicity Assessment of Air-delivered Particle-bound Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-4-(2,6-dibromophenoxy)phenol: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Bromo-4-(2,6-dibromophenoxy)phenol. The following guidance is synthesized from the SDSs of structurally similar halogenated phenols and general principles of hazardous chemical waste management. It is imperative that a qualified professional conduct a formal risk assessment and that all local, state, and federal regulations are strictly followed.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly address operational questions regarding its safe handling and disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with the potential hazards associated with similar brominated phenols. These compounds are generally considered hazardous and may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.
-
Waste Identification and Segregation:
-
Label the waste container clearly as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard symbols.
-
Store this waste separately from other chemical waste streams to prevent accidental mixing with incompatible materials.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid.
-
The original container, if in good condition, is a suitable option.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible chemicals.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name and any available safety information.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
Restrict access to the spill site.
-
-
Don Appropriate PPE:
-
Before attempting any cleanup, ensure you are wearing the proper personal protective equipment as outlined above.
-
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated during and after cleanup.
-
-
Report the Incident:
-
Report the spill to your supervisor and your institution's EHS department, following all internal reporting procedures.
-
Summary of Safety and Hazard Information (Based on Similar Compounds)
The following table summarizes key safety and hazard information derived from the SDSs of structurally related brominated phenols. This data should be used as a general guideline in the absence of specific information for this compound.
| Hazard Category | Associated Risks and Precautions (Based on Analogs) |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not ingest. |
| Skin Corrosion/Irritation | Causes skin irritation. Avoid contact with skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Avoid contact with eyes. |
| Specific Target Organ Toxicity | May cause respiratory irritation. Use in a well-ventilated area. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. Prevent release to the environment. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-4-(2,6-dibromophenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Operation, and Disposal.
This document provides immediate and essential safety and logistical information for handling 2-Bromo-4-(2,6-dibromophenoxy)phenol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar brominated phenols, such as 2,6-Dibromophenol and 2,4-Dibromophenol. Phenolic compounds, particularly halogenated ones, are often toxic and corrosive, requiring stringent safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound is anticipated to be a hazardous substance. Brominated phenols are typically irritating to the skin, eyes, and respiratory tract, and can be harmful if swallowed or absorbed through the skin.[1][2][3][4] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. Phenols can penetrate many common glove materials.[5][6][7] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[1][8] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron is advised. | To minimize skin exposure.[6][8] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in Table 1.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood to minimize the risk of inhalation of any dust particles.
-
Dissolving and Reaction: If dissolving the compound, add the solvent slowly to the solid to avoid splashing. Perform all reactions within the fume hood.
-
Transferring: When transferring solutions, use appropriate tools such as a pipette or a funnel to prevent spills.
-
-
Cleanup:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable cleaning agent should be used, followed by a rinse with water.
-
Waste Segregation: All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Measures for Exposure to Brominated Phenols
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Polyethylene glycol (PEG) solution, if available, can be used to wipe the affected area.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Emergency Response Logic
Caption: A flowchart outlining the immediate steps to take in case of an exposure.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes. |
| Contaminated Labware (Gloves, etc.) | Place in a designated hazardous waste bag or container. |
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. twu.edu [twu.edu]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. monash.edu [monash.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
